molecular formula C5H12FNO B3029226 3-(2-Fluoroethoxy)propan-1-amine CAS No. 593-00-0

3-(2-Fluoroethoxy)propan-1-amine

Cat. No.: B3029226
CAS No.: 593-00-0
M. Wt: 121.15 g/mol
InChI Key: QFTGUVPCABEGDA-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) is a valuable organic compound and fluorinated building block in scientific research and development. Its molecular formula is C5H12FNO, with a molecular weight of 121.153 g/mol . The compound is characterized by a propylamine chain linked to a 2-fluoroethoxy group, which can be represented by the canonical SMILES string C(CN)COCCF . Key physical properties include a density of approximately 0.957 g/cm³ and a boiling point of 170.3°C at 760 mmHg . Researchers should note its flash point of 56.8°C, indicating flammability, and handle it with appropriate safety measures . As a versatile intermediate, its primary research value lies in its application in pharmaceutical chemistry and material science, particularly for the synthesis of more complex molecules bearing the fluoroethoxy motif . The presence of both a primary amine and an ether functional group makes it a useful precursor for conjugation reactions and molecular scaffolding. Safe handling procedures include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . This chemical is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluoroethoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c6-2-5-8-4-1-3-7/h1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTGUVPCABEGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208018
Record name Propylamine, 3-(2'-fluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-00-0
Record name Propylamine, 3-(2'-fluoroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylamine, 3-(2'-fluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-(2-Fluoroethoxy)propan-1-amine as a Functional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Fluoroethoxy)propan-1-amine (CAS: 593-00-0 [Vendor Attributed]; Precursor CAS: 353-18-4) is a specialized heterobifunctional building block increasingly utilized in medicinal chemistry and radiopharmaceutical development. Characterized by a primary amine terminus and a fluorinated ether tail, this molecule serves as a critical linker in Proteolysis Targeting Chimeras (PROTACs) and as a non-radioactive reference standard ("cold standard") for Fluorine-18 Positron Emission Tomography (PET) tracers.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and strategic applications in modern drug development.

Chemical Identity & Structural Analysis[1]

The molecule consists of a propyl amine chain linked to a fluoroethyl group via an ether oxygen. This specific architecture imparts unique electronic and steric properties compared to non-fluorinated analogs.

Nomenclature & Identifiers[2]
Property Details
IUPAC Name 3-(2-Fluoroethoxy)propan-1-amine
Common Names 3-(2-Fluoroethoxy)propylamine; 1-Amino-3-(2-fluoroethoxy)propane
CAS Number 593-00-0 (Note: Vendor attributed; verify against specific lot.[1][][3][4] Precursor Nitrile: 353-18-4)
Molecular Formula C₅H₁₂FNO
Molecular Weight 121.15 g/mol
SMILES C(CN)COCCF
InChI Key QFTGUVPCABEGDA-UHFFFAOYSA-N
Functional Group Analysis[5]
  • Primary Amine (-NH₂): Acts as a nucleophilic handle for conjugation with carboxylic acids, activated esters (NHS), or isothiocyanates. It typically exhibits a pKa of ~9.6–9.8, making it protonated at physiological pH.

  • Ether Linkage (-O-): Provides rotational flexibility (rotatable bonds), crucial for PROTAC linkers to allow the formation of the ternary complex (Target-PROTAC-E3 Ligase). It also acts as a weak hydrogen bond acceptor.

  • Alkyl Fluoride (-CH₂F): The terminal fluorine atom serves as a bioisostere for a hydroxyl or methyl group but with altered electronics. The C-F bond is highly stable (approx. 110 kcal/mol) and resistant to metabolic oxidation (e.g., by cytochrome P450), blocking the "soft spot" often found at alkyl termini.

Physicochemical Properties[3][5]

The following data summarizes the core physical characteristics relevant to handling and experimental design.

Property Value / Range Experimental Context
Physical State Colorless to pale yellow liquidStandard conditions (25°C, 1 atm)
Boiling Point 160–170 °C@ 760 mmHg (Predicted/Lit.)[1]
Density 0.957 ± 0.06 g/cm³Relevant for volumetric dosing
pKa (Conjugate Acid) 9.66 ± 0.10Determines buffer compatibility
LogP ~0.2 to 0.5Moderate lipophilicity; water soluble
Flash Point ~56.8 °CCombustible; requires proper ventilation
Solubility High in Water, DMSO, MeOH, DCMVersatile for organic synthesis

Synthesis & Manufacturing Routes

The synthesis of 3-(2-Fluoroethoxy)propan-1-amine typically follows a two-step industrial route starting from 2-fluoroethanol. This pathway is preferred for its scalability and the availability of precursors.

Validated Synthetic Workflow
  • Michael Addition (Cyanoethylation):

    • Reagents: 2-Fluoroethanol + Acrylonitrile.

    • Catalyst: Strong base (e.g., Triton B or NaOH).

    • Intermediate: 3-(2-Fluoroethoxy)propanenitrile (CAS: 353-18-4).[5]

    • Mechanism: The alkoxide of 2-fluoroethanol attacks the

      
      -carbon of acrylonitrile.
      
  • Nitrile Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Hydrogenation (H₂) with Raney Nickel/Cobalt.

    • Product: 3-(2-Fluoroethoxy)propan-1-amine.[][3][4][6][7]

    • Purification: Distillation under reduced pressure.

Synthetic Logic Diagram

SynthesisRoute cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Reduction Start 2-Fluoroethanol (Starting Material) Inter Intermediate: 3-(2-Fluoroethoxy)propanenitrile (CAS: 353-18-4) Start->Inter Base Cat. (Michael Addition) Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product Target Product: 3-(2-Fluoroethoxy)propan-1-amine Inter->Product Reduction (Nitrile to Amine) Reagent2 Reduction Agent (LiAlH4 or H2/Cat) Reagent2->Product

Figure 1: Two-step industrial synthesis route via cyanoethylation and reduction.

Applications in Drug Discovery & Development[2]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge but a determinant of physicochemical properties (solubility, permeability) and degradation efficiency (cooperativity).

  • Why 3-(2-Fluoroethoxy)propan-1-amine?

    • Bioisostere: The fluoroethoxy group mimics a standard PEG (polyethylene glycol) unit but with higher lipophilicity, potentially improving cell permeability.

    • Metabolic Stability: The terminal fluorine blocks metabolic dealkylation, a common clearance pathway for standard alkyl ethers.

    • Rigidity/Conformation: The gauche effect associated with the C-F bond can induce specific conformational preferences different from pure PEG chains, potentially optimizing the orientation of the Warhead and E3 Ligase ligand.

PET Imaging Reference Standard

For radiopharmaceuticals labeled with Fluorine-18 (


F), the non-radioactive (

F) isotopologue is required for validation.
  • Role: "Cold Standard".

  • Workflow: When synthesizing an

    
    F-labeled tracer (e.g., 
    
    
    
    F-fluoroethoxy-derivative), the researcher must inject the reaction mixture into an HPLC. The radioactive peak is identified by matching its retention time to the UV absorbance peak of the co-injected non-radioactive 3-(2-Fluoroethoxy)propan-1-amine derivative.
Application Logic Diagram

Applications cluster_PROTAC PROTAC Development cluster_PET Radiochemistry (PET) Core 3-(2-Fluoroethoxy)propan-1-amine Linker Linker Module Core->Linker Conjugation via NH2 Standard [19F]-Reference Standard (Cold) Core->Standard Precursor Warhead Target Protein Ligand Linker->Warhead E3 E3 Ligase Ligand Linker->E3 Complex Ternary Complex Formation (Improved Permeability) Warhead->Complex E3->Complex Tracer [18F]-Labeled Tracer (Hot) HPLC HPLC Validation (Retention Time Match) Tracer->HPLC Standard->HPLC Co-injection

Figure 2: Strategic utility in PROTAC linker systems and PET tracer validation.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable up to ~150°C; however, distillation should be performed under vacuum to prevent degradation.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for coupling). Absorbs CO₂ from air (carbamate formation); store under inert gas (Argon/Nitrogen).

Safety Protocols (SDS Summary)
  • Hazards: Causes severe skin burns and eye damage (Category 1B). Harmful if swallowed.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle in a fume hood.

  • First Aid: In case of contact, rinse immediately with polyethylene glycol 400 or water.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information (2026). PubChem Compound Summary for C5H12FNO. Retrieved from .

  • Synthesis Precursor : CymitQuimica (2025). 3-(2-Fluoroethoxy)Propanenitrile (CAS 353-18-4) Product Data.[5] Retrieved from .

  • PROTAC Applications : Theranostics (2021). "A novel small-molecule PROTAC selectively promotes tau clearance." (Discusses linker design principles). Retrieved from .

  • Vendor Data : BOC Sciences (2026). 3-(2-Fluoroethoxy)propan-1-amine Product Specifications. Retrieved from .

  • General Synthesis of Alkoxyamines : Chemistry LibreTexts (2025). "Synthesis of Amines: Reduction of Nitriles."[8] Retrieved from .

Sources

Advanced Characterization and Synthetic Integration of 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a proven methodology for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) serves as a critical bifunctional building block, featuring a highly reactive primary amine tethered to a flexible, metabolically stable fluoroethoxy ether chain[1],[].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic physicochemical data. We will deconstruct the molecular weight and formula of this compound, analyze the causality behind its structural design, and provide a self-validating experimental protocol for its integration into target active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

The molecular formula of 3-(2-Fluoroethoxy)propan-1-amine is C₅H₁₂FNO [1],[3]. Understanding its exact mass and physical properties is paramount for downstream analytical validation (such as High-Resolution Mass Spectrometry, HRMS) and reaction engineering.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties required for laboratory handling and analytical characterization[3],[4]:

PropertyValueScientific Implication / Causality
IUPAC Name 3-(2-fluoroethoxy)propan-1-amineStandardized nomenclature for regulatory filings.
CAS Number 593-00-0Unique identifier for procurement and safety tracking[1].
Molecular Formula C₅H₁₂FNOIndicates a high degree of saturation, ensuring chain flexibility[3].
Molecular Weight 121.15 g/mol Crucial for stoichiometric calculations in coupling reactions[4].
Exact Mass 121.090 g/mol Target value for HRMS (ESI+) validation: [M+H]⁺ = 122.098 m/z[4].
Boiling Point 170.3 °C (at 760 mmHg)Elevated BP due to hydrogen bonding from the primary amine and ether oxygen[3].
Density 0.957 g/cm³Higher than standard aliphatic amines due to the heavy fluorine atom[3].
Topological Polar Surface Area 35.3 ŲIdeal for membrane permeability; falls well within the Lipinski Rule of 5 limits[4].

Mechanistic Advantages in Drug Design

Why choose a 2-fluoroethoxy linker over a standard alkyl or methoxy chain? The causality lies in the unique stereoelectronic properties of the fluorine atom.

  • Metabolic Stability: Aliphatic chains are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver. The strong C-F bond (approx. 105 kcal/mol) resists oxidative cleavage, significantly extending the biological half-life of the conjugated drug[].

  • Amine pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atom subtly lowers the basicity (pKa) of the distant primary amine. This prevents the compound from being permanently trapped in an ionized state at physiological pH, thereby enhancing passive membrane permeability.

  • Lipophilic Balance: While the ether oxygen provides a hydrogen-bond acceptor to maintain aqueous solubility, the fluorine atom increases lipophilicity, creating a perfectly balanced amphiphilic linker[1].

Mechanism Core 3-(2-Fluoroethoxy) propan-1-amine Fluoro C-F Bond (Inductive Effect) Core->Fluoro Ether Ether Linkage (Flexibility) Core->Ether Amine Primary Amine (Reactive Site) Core->Amine Metabolism Enhanced Metabolic Stability Fluoro->Metabolism Blocks CYP450 oxidation Solubility Improved Aqueous Solubility Ether->Solubility H-bond acceptor Conjugation API Scaffold Integration Amine->Conjugation Amide/Reductive coupling

Fig 1. Structural causality of 3-(2-Fluoroethoxy)propan-1-amine in pharmacokinetic modulation.

Self-Validating Experimental Protocol: Amide Coupling Integration

To utilize 3-(2-Fluoroethoxy)propan-1-amine effectively, researchers typically conjugate it to a carboxylic acid-containing API scaffold. The following protocol is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to guarantee structural integrity.

Causality Behind Reagent Selection:

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) instead of standard EDC/NHS. Why? HATU dramatically accelerates the formation of the active ester. This minimizes the time the free amine spends in a basic environment, preventing potential side reactions such as ether cleavage or trace defluorination.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid API (1.0 eq) and 3-(2-Fluoroethoxy)propan-1-amine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Causality: DIPEA neutralizes any hydrochloride salts and establishes the basic environment required for coupling without acting as a nucleophile.

  • Activation & Coupling: Add HATU (1.2 eq) in one portion at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the disappearance of the starting acid and the emergence of the product mass (Target Mass + 121.15 Da - 18.02 Da for water loss).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/Methanol).

Protocol S1 Step 1: Reagent Preparation Dissolve CAS 593-00-0 & API acid in anhydrous DCM S2 Step 2: Base Addition Add DIPEA (2.5 eq) to neutralize amine hydrochloride S1->S2 S3 Step 3: HATU Activation Add HATU (1.2 eq) at 0°C to accelerate coupling S2->S3 S4 Step 4: Reaction Monitoring LC-MS tracking to ensure complete amine consumption S3->S4 S5 Step 5: Self-Validation 19F NMR & HRMS to confirm C-F bond integrity S4->S5

Fig 2. Self-validating experimental workflow for the amide coupling of the fluorinated amine.

Analytical Validation System

A protocol is only as reliable as its validation. After synthesizing your fluoroethoxy-conjugated API, you must prove that the C-F bond survived the reaction conditions.

  • ¹⁹F NMR Spectroscopy: This is the ultimate self-validating checkpoint. Run a ¹⁹F NMR (typically decoupled from ¹H). You should observe a distinct, sharp multiplet (or triplet of triplets depending on coupling) around -220 to -225 ppm (referenced to CFCl₃). The presence of this peak definitively proves the fluoroethoxy group is intact.

  • ¹H NMR Spectroscopy: Look for the characteristic highly deshielded doublet of multiplets around 4.40 - 4.60 ppm , corresponding to the -CH₂- protons directly adjacent to the highly electronegative fluorine atom.

  • HRMS (ESI-TOF): Confirm the exact mass addition. The incorporation of the C₅H₁₁FNO moiety (after the loss of a proton during amide bond formation) will add exactly 104.085 Da to your parent carboxylic acid scaffold.

By adhering to these rigorous structural rationales and self-validating workflows, researchers can confidently leverage 3-(2-Fluoroethoxy)propan-1-amine to drive the next generation of metabolically robust therapeutics.

References

  • LookChem . Cas 593-00-0, 3-(2-Fluoroethoxy)propylamine - Chemical Properties and Safety Data. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem . N-benzyl-3-(2-fluoroethoxy)propan-1-amine (CID 114783076). Retrieved from [Link]

Sources

Solubility and Partitioning Dynamics of 3-(2-Fluoroethoxy)propan-1-amine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Fluoroethoxy)propan-1-amine (CAS: 593-00-0) is a highly versatile fluorinated aliphatic amine intermediate widely utilized in medicinal chemistry and agrochemical synthesis[]. The incorporation of a fluoroethoxy motif is a well-established bioisosteric strategy used to modulate basicity, enhance metabolic stability, and fine-tune lipophilicity for improved pharmacokinetics[]. Typically presenting as a colorless to pale yellow liquid or solid, this compound exhibits a unique solubility profile driven by its polar functional groups[3]. Understanding its precise solubility behavior across aqueous and organic media is critical for optimizing reaction conditions, liquid-liquid extraction (LLE) workflows, and downstream pharmacokinetic profiling.

Physicochemical Profiling & Structural Causality

The solubility and partitioning behavior of 3-(2-fluoroethoxy)propan-1-amine is governed by the synergistic effects of three distinct structural features:

  • Primary Amine (-NH₂) : Confers basicity to the molecule. At physiological pH (7.4), the amine is predominantly protonated (ammonium cation), which drives ion-dipole interactions with water, ensuring high aqueous solubility.

  • Ether Linkage (-O-) : Acts as a strong hydrogen-bond acceptor, significantly enhancing solubility in polar protic and aprotic organic solvents.

  • Terminal Fluoroethyl Group (-CH₂CH₂F) : The highly electronegative fluorine atom creates a strong local dipole. While it decreases overall hydrogen-bond donor capacity compared to an alcohol analog, it increases lipophilicity and influences biological activity[4]. This structural tweak facilitates partitioning into moderately polar organic solvents like dichloromethane (DCM) without completely sacrificing aqueous solubility.

Quantitative Data Summary

Table 1: Key Physicochemical Parameters and Solvation Impact

ParameterValue / DescriptionImpact on Solubility Dynamics
Molecular Formula C₅H₁₂FNOLow molecular weight (121.15 g/mol ) promotes rapid general solvation[].
SMILES C(CN)COCCFLinear, flexible aliphatic backbone allows optimal solvent cavity formation[3].
Estimated pKₐ ~9.8 – 10.2Highly water-soluble at acidic to neutral pH due to ionization.
Estimated LogP ~ -0.1 to 0.3Amphiphilic nature; balances aqueous miscibility and organic partitioning.

Visualizing the Solvation Logic

G Molecule 3-(2-Fluoroethoxy)propan-1-amine Amine Primary Amine (-NH2) pKa ~10.0 Molecule->Amine contains Ether Ether Linkage (-O-) H-Bond Acceptor Molecule->Ether contains Fluoro Fluoroethyl Group (-CH2CH2F) Strong Dipole Molecule->Fluoro contains AqSol High Aqueous Solubility (pH < 9) Amine->AqSol Ionized at physiological pH OrgSolPolar Soluble in Polar Organics (MeOH, MeCN) Ether->OrgSolPolar Dipole-dipole interactions Fluoro->OrgSolPolar Fluorine H-bond accepting OrgSolNonPolar Moderate Lipophilicity (DCM, EtOAc) Fluoro->OrgSolNonPolar Increases LogP vs OH-analog

Figure 1: Structural determinants influencing the solubility of 3-(2-fluoroethoxy)propan-1-amine.

Comparative Solubility: Water vs. Organic Solvents

The compound exhibits a highly pH-dependent solubility profile in water and varying degrees of solvation in organic media based on solvent polarity and hydrogen-bonding capacity.

Aqueous Solubility Dynamics

In aqueous solutions at pH < 9, the molecule exists almost entirely as an ammonium cation. This ion-dipole interaction with water renders it freely soluble (>100 mg/mL). However, as the pH approaches or exceeds its pKₐ (pH > 10), the molecule reverts to its neutral free-base form. This deprotonation slightly reduces aqueous solubility and acts as the thermodynamic driver for partitioning into organic phases during basic workups.

Organic Solvent Solubility Matrix
  • Polar Protic (Methanol, Ethanol) : Freely soluble. The solvents can both donate and accept hydrogen bonds with the amine and ether oxygen, creating a highly stable solvation shell.

  • Polar Aprotic (Acetonitrile, DMF, DMSO) : Highly soluble. These serve as excellent media for Sₙ2 or amidation reactions involving this intermediate.

  • Halogenated / Moderately Polar (DCM, Chloroform, Ethyl Acetate) : Soluble. The free-base form partitions well into these solvents. The fluoroethoxy group enhances this partitioning compared to non-fluorinated analogs, which is crucial for liquid-liquid extraction (LLE).

  • Non-Polar (Hexanes, Heptane) : Poorly soluble. The high polarity of the ether and primary amine groups prevents significant solvation in strictly non-polar hydrocarbons, making hexanes an excellent anti-solvent for precipitation or crystallization.

Experimental Methodology: Determining Partition Coefficient (LogD)

To empirically validate the solubility and partitioning of 3-(2-fluoroethoxy)propan-1-amine for drug development, the Shake-Flask Method coupled with LC-MS/MS is the industry standard. This protocol is a self-validating system: by measuring both phases, mass balance can be confirmed, ensuring no compound is lost to precipitation or glass-binding.

Step-by-Step Protocol: Shake-Flask LogD₇.₄ Determination
  • Stock Preparation : Prepare a 10 mM stock solution of 3-(2-fluoroethoxy)propan-1-amine in LC-MS grade DMSO.

  • Solvent Saturation : Pre-equilibrate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Separate the phases to ensure mutual saturation.

  • Spiking : Add 10 µL of the compound stock to a glass vial containing exactly 1 mL of the saturated octanol and 1 mL of the saturated PBS.

  • Thermodynamic Equilibration : Cap the vial tightly and agitate on a mechanical shaker at 300 rpm for 60 minutes at 25°C.

  • Phase Separation : Centrifuge the vial at 3,000 × g for 10 minutes to break any micro-emulsions and achieve a sharp, visible phase boundary.

  • Sampling & Dilution : Carefully extract 50 µL aliquots from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately in 50% acetonitrile/water to fit the linear dynamic range of the mass spectrometer.

  • Quantification : Analyze both phases using LC-MS/MS (ESI+ mode, monitoring the [M+H]⁺ ion).

  • Calculation : Calculate the Distribution Coefficient using the formula: LogD = Log10(Peak Area_Octanol / Peak Area_PBS).

Workflow Prep Prepare 10 mM Stock (in DMSO) Buffer Octanol / PBS (pH 7.4) Equilibration Prep->Buffer Step 1 Spike Spike Compound into Biphasic System Buffer->Spike Step 2 Shake Shake Flask (60 min, 25°C) Spike->Shake Step 3 Centrifuge Phase Separation (Centrifugation) Shake->Centrifuge Step 4 LCMS LC-MS/MS Quantification (Aqueous & Organic) Centrifuge->LCMS Step 5 Calc Calculate LogD Log(AUC_org / AUC_aq) LCMS->Calc Step 6

Figure 2: Shake-flask methodology workflow for determining LogD via LC-MS/MS quantification.

Implications in Drug Design

The strategic use of 3-(2-fluoroethoxy)propan-1-amine in drug design is primarily driven by the "fluorine effect." Replacing a standard alkyl ether or alcohol with a fluoroethoxy group dramatically alters the solvation shell. The highly electronegative fluorine atom reduces the basicity of the adjacent amine slightly via inductive electron withdrawal. This subtle shift can improve oral bioavailability by increasing the fraction of un-ionized drug in the gastrointestinal tract. Furthermore, its unique solubility profile—highly soluble in both aqueous buffers and polar organics—makes it an ideal, easy-to-handle building block for synthesizing PROTACs, Antibody-Drug Conjugates (ADCs), and CNS-penetrant small molecules where precise lipophilicity control is paramount[].

References

  • PubChem - National Center for Biotechnology Information. "N-benzyl-3-(2-fluoroethoxy)propan-1-amine (Related Compound Data)." URL:[Link]

  • OECD iLibrary. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

Structural and Physicochemical Profiling of 3-(2-Fluoroethoxy)propan-1-amine: A Technical Guide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorinated motifs is a proven methodology for modulating pharmacokinetics, metabolic stability, and lipophilicity. 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) represents a highly versatile aliphatic amine building block. Characterized by a primary amine, an ether linkage, and a terminal fluoro-substitution, this molecule offers unique physicochemical properties that make it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.

This whitepaper provides an in-depth analysis of the physical characteristics, thermodynamic properties (specifically its boiling point), and standard operating procedures for utilizing 3-(2-Fluoroethoxy)propan-1-amine in synthetic workflows.

Structural Causality and Physicochemical Properties

The physical behavior of 3-(2-Fluoroethoxy)propan-1-amine is entirely dictated by its functional group triad: the terminal amine (–NH₂), the central ether oxygen (–O–), and the terminal fluorine atom (–F).

Thermodynamic Profile: Decoding the Boiling Point

The compound exhibits a notably high boiling point of 170.3 °C at 760 mmHg relative to its low molecular weight (121.15 g/mol ) [1]. This thermal requirement is driven by a combination of strong intermolecular forces:

  • Hydrogen Bonding: The primary amine acts as both a robust hydrogen bond donor (two protons) and acceptor (nitrogen lone pair). The ether oxygen serves as an additional hydrogen bond acceptor, creating a dense network of intermolecular hydrogen bonds in the liquid phase.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atom polarizes the terminal C–F bond, inducing a strong permanent dipole moment. This dipole interacts with adjacent molecules, further increasing the cohesive energy of the liquid.

  • Causality in Handling: Because of these strong intermolecular forces, the compound remains a stable liquid at room temperature, which simplifies volumetric dispensing during synthesis compared to highly volatile lower-chain amines.

Quantitative Data Summary

The following table synthesizes the verified physical and chemical properties of 3-(2-Fluoroethoxy)propan-1-amine, establishing the baseline parameters required for safe handling and reaction design [2, 3].

PropertyValueScientific Implication
CAS Number 593-00-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C₅H₁₂FNOIndicates a high heteroatom-to-carbon ratio.
Molecular Weight 121.15 g/mol Low molecular weight, ideal for fragment-based drug design.
Boiling Point 170.3 °C (at 760 mmHg)Requires high-vacuum conditions for distillation/purification.
Density 0.957 g/cm³Slightly less dense than water; relevant for biphasic extractions.
Flash Point 56.8 °CClassifies as a combustible liquid; requires inert atmosphere handling.
Vapor Pressure 1.48 mmHg (at 25 °C)Low volatility at ambient temperature, minimizing inhalation risk.
Refractive Index 1.399Useful for rapid purity assessment via refractometry.
Appearance Colorless to pale yellow liquidColor shifts to yellow may indicate amine oxidation over time.
Solubility Soluble in water & polar solventsHigh aqueous solubility necessitates careful organic extraction protocols.

Application in Medicinal Chemistry: The Fluorine Advantage

The inclusion of the 2-fluoroethoxy moiety is not merely structural; it is a calculated pharmacokinetic enhancement. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups. When 3-(2-Fluoroethoxy)propan-1-amine is conjugated to a drug scaffold (e.g., via amide or secondary amine linkages), it achieves three goals:

  • Metabolic Shielding: The strong C–F bond resists cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.

  • Lipophilicity Tuning: The fluorine atom increases the overall lipophilicity (LogP) of the ethoxy chain, enhancing cellular membrane permeability without adding excessive steric bulk.

  • Target Binding: The electronegative fluorine can participate in multipolar interactions with target protein backbones, increasing binding affinity.

Experimental Methodology: Standardized Amide Coupling

Step-by-Step Protocol

Step 1: Substrate Preparation & Activation

  • Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: Anhydrous DMF prevents the competitive hydrolysis of the activated ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid reaction with HATU to form the highly reactive OAt-ester intermediate.

  • Validation Checkpoint 1: Stir for 15 minutes at room temperature. Perform a Thin-Layer Chromatography (TLC) check. The disappearance of the baseline carboxylic acid spot confirms complete activation.

Step 2: Nucleophilic Addition

  • Action: Introduce 3-(2-Fluoroethoxy)propan-1-amine (1.1 eq) dropwise to the activated mixture.

  • Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack. Using a slight excess (1.1 eq) ensures complete conversion of the valuable activated acid while minimizing the difficulty of removing unreacted amine later.

Step 3: Reaction Monitoring

  • Action: Stir the reaction at room temperature for 2 hours under a nitrogen atmosphere.

  • Validation Checkpoint 2: Aliquot 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The system is self-validating when the mass of the OAt-ester disappears and the target product mass (

    
    ) dominates the chromatogram.
    

Step 4: Orthogonal Quench and Extraction

  • Action: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (2x), and brine (1x).

  • Causality: This is a chemically logical purification loop. The basic NaHCO₃ wash neutralizes and removes acidic byproducts (HOAt) and unreacted starting acid. The acidic 1M HCl wash protonates any unreacted 3-(2-Fluoroethoxy)propan-1-amine, pulling it into the aqueous phase.

Step 5: Final Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the final structure using ¹H-NMR and ¹⁹F-NMR.

  • Validation Checkpoint 3: ¹⁹F-NMR must show a distinct multiplet (typically around -220 to -225 ppm, depending on the solvent), orthogonally proving the fluoroethoxy tail survived the reaction conditions intact.

Workflow Visualization

G N1 Carboxylic Acid (Substrate) N2 Ester Activation (HATU / DIPEA) N1->N2 Anhydrous DMF, N2 N3 Nucleophilic Attack (3-(2-Fluoroethoxy)propan-1-amine) N2->N3 Active OAt-Ester N4 Amide Bond Formation (Exothermic) N3->N4 Dropwise Addition N5 Orthogonal Validation (LC-MS / 19F-NMR) N4->N5 Aqueous Workup

Caption: Workflow for amide coupling using 3-(2-Fluoroethoxy)propan-1-amine with orthogonal validation.

Safety, Storage, and Handling Directives

Given its flash point of 56.8 °C, 3-(2-Fluoroethoxy)propan-1-amine is classified as a combustible liquid [2].

  • Storage: Must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen) in a cool, well-ventilated flammables cabinet. Amines are prone to absorbing atmospheric carbon dioxide to form carbamate salts; inert storage prevents this degradation.

  • PPE: Handling requires standard chemical-resistant gloves (Nitrile, minimum 0.4mm thickness due to the solvent-like nature of the compound), safety goggles, and a flame-resistant lab coat.

  • Environmental Controls: All transfers and reactions must be conducted inside a certified chemical fume hood to mitigate inhalation risks associated with its vapor pressure (1.48 mmHg) [3].

Conclusion

3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) is a highly specialized building block that bridges the gap between simple aliphatic amines and complex fluorinated pharmacophores. Its elevated boiling point (170.3 °C) and specific density (0.957 g/cm³) are direct consequences of its hydrogen-bonding capacity and the strong dipole moment of the fluoroethoxy group. By adhering to the causality-driven, self-validating synthetic protocols outlined in this guide, researchers can reliably leverage this compound to enhance the pharmacokinetic profiles of next-generation therapeutics.

References

  • LookChem. "Cas 593-00-0, 3-(2-Fluoroethoxy)propylamine". Retrieved from: [Link]

Safety Data Sheet (SDS) and hazards for 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazards of 3-(2-Fluoroethoxy)propan-1-amine

Introduction: A Profile of 3-(2-Fluoroethoxy)propan-1-amine

3-(2-Fluoroethoxy)propan-1-amine (CAS Number: 593-00-0) is a fluorinated aliphatic amine that serves as a valuable intermediate in medicinal chemistry and agrochemical research.[] Its structure, which combines a flexible propylamine backbone with a fluoroethoxy group, makes it a key building block for introducing fluorine into larger molecules to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[2] This guide provides a comprehensive analysis of the known safety data and potential hazards associated with this compound, offering a Senior Application Scientist's perspective on risk assessment and safe handling protocols for researchers and drug development professionals. While some official hazard data is limited, a thorough understanding of its chemical properties allows for the development of robust safety procedures.

Section 1: Physicochemical Characteristics and Reactivity

Understanding the physical and chemical properties of a compound is the foundation of a sound risk assessment. The data available for 3-(2-Fluoroethoxy)propan-1-amine points to a combustible liquid with characteristics typical of primary amines.

Table 1: Physicochemical Data for 3-(2-Fluoroethoxy)propan-1-amine

PropertyValueSource(s)
Molecular Formula C₅H₁₂FNO[][2][3][4]
Molecular Weight 121.15 g/mol [][3][4]
CAS Number 593-00-0[4][5]
Boiling Point 160-170.3 °C at 760 mmHg[3][4][5]
Density 0.957 g/cm³ (Predicted/Reported)[3][4]
Flash Point 56.8 °C[3]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in polar solvents[2]

The presence of a primary amine group confers basic properties, making it incompatible with strong acids and oxidizing agents.[2][6][7] The nitrogen-hydrogen bonds allow for intermolecular hydrogen bonding, resulting in a higher boiling point compared to alkanes of similar molecular weight.[8] Its flash point of 56.8 °C indicates that it is a combustible liquid, capable of forming flammable vapor/air mixtures when heated.[3]

Section 2: Hazard Identification and Classification

A critical observation from available Safety Data Sheets is the lack of a harmonized GHS classification.[5] This absence of comprehensive data necessitates a cautious approach, where potential hazards are inferred from the compound's functional groups and data from analogous substances.

  • Corrosivity and Irritation: Aliphatic amines are well-documented as being corrosive and irritants.[9] Direct contact with 3-(2-Fluoroethoxy)propan-1-amine should be assumed to cause severe skin burns and serious eye damage.[10][11][12] Vapors may also be corrosive to the respiratory tract.[9]

  • Flammability: With a flash point below 93°C, it is classified as a combustible liquid.[3] Vapors are likely heavier than air and may travel to a source of ignition and flash back.[11]

  • Toxicity: While specific LD50 or LC50 data is not available, related amines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[10][11][13][14] The toxicological properties of this specific compound have not been thoroughly investigated, and it must be handled as a substance of unknown toxicity with high potential for harm.[14]

Section 3: Risk Assessment Workflow for Compounds with Limited Data

For specialized research chemicals like 3-(2-Fluoroethoxy)propan-1-amine, a complete SDS is often not available. The following workflow illustrates a systematic process for establishing safe handling procedures based on available information and chemical principles.

RiskAssessment cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Inference cluster_2 Phase 3: Control Implementation A Review available SDS from multiple suppliers B Identify known data (e.g., BP, Flash Point) A->B C Identify critical data gaps (e.g., Toxicity, GHS) A->C D Analyze functional groups (Amine, Fluoroalkane) C->D Address gaps F Infer potential hazards (Corrosive, Irritant, Toxic) D->F E Review hazards of structurally similar compounds E->F G Select Engineering Controls (Fume Hood) F->G Mitigate hazards H Define required PPE (Gloves, Goggles, Apron) F->H Mitigate hazards I Develop Standard Operating Procedure (SOP) G->I H->I J Establish Emergency Protocols (Spill, Exposure) I->J SpillResponse Start Spill Detected Evacuate Evacuate immediate area Alert others Start->Evacuate Assess Assess spill size & location Evacuate->Assess SmallSpill Small spill inside fume hood Assess->SmallSpill Small & Contained LargeSpill Large spill or outside hood Assess->LargeSpill Large or Uncontained Cleanup Contain with absorbent material (e.g., sand, diatomaceous earth) SmallSpill->Cleanup Emergency Call Emergency Services (e.g., EH&S) LargeSpill->Emergency Dispose Collect in sealed container for hazardous waste disposal Cleanup->Dispose Ventilate Ventilate area Dispose->Ventilate

Caption: Emergency response workflow for a chemical spill.

Section 7: Fire and Explosion Hazards

This compound is a combustible liquid that presents a significant fire risk if handled improperly.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [5]A solid stream of water may spread the fire. [9]* Specific Hazards: Vapors can form explosive mixtures with air. [9]During combustion, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide, and potentially hydrogen fluoride (HF). [9][11]* Fire-Fighting Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing. [5][9]Use a water spray or fog to cool fire-exposed containers and minimize the risk of rupture. [9]

Conclusion

3-(2-Fluoroethoxy)propan-1-amine is a valuable research tool that must be handled with a high degree of caution. The absence of a complete, harmonized safety profile requires that researchers and scientists treat it as a potentially corrosive, toxic, and combustible substance. By implementing robust engineering controls, mandating appropriate PPE, and adhering to strict handling and emergency protocols, the risks associated with this compound can be effectively managed. The guiding principle must always be to minimize all routes of potential exposure.

References

  • MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. (2006). Tri-iso. [Link]

  • Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet - 50% v/v Jeffamine® M-600® pH 7.0. (2020). Hampton Research. [Link]

  • 3-(2-Aminoethoxy)propylamine. (2023). PubChem. [Link]

  • Physical Properties of Amines. (2024). Chemistry LibreTexts. [Link]

  • Safety Data Sheet Fluoro-K™ Fire Suppression Clean Agent. (2024). Kidde Fire Systems. [Link]

Sources

Technical Guide: Stability of Terminal Fluorine Groups in 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Architecture

The Terminal Fluorine Paradox

In drug development, the introduction of a terminal fluorine atom—specifically in the 2-fluoroethyl ether motif found in 3-(2-Fluoroethoxy)propan-1-amine—is a double-edged sword. While fluorine is often employed to block metabolic "soft spots" (preventing oxidation at the


-position), the specific architecture of a primary alkyl fluoride adjacent to an ether linkage (

) introduces unique stability challenges.

This guide provides a rigorous analysis of the stability profile of 3-(2-Fluoroethoxy)propan-1-amine . Unlike aryl fluorides, which are metabolically robust, this aliphatic fluoroether motif is susceptible to specific degradation pathways that must be quantified during lead optimization.

Chemical Structure Analysis
  • IUPAC Name: 3-(2-Fluoroethoxy)propan-1-amine[]

  • Core Motif: Primary amine linker connected to a 2-fluoroethyl group via an ether bond.[2]

  • Critical Bond: The

    
     bond at the terminal position.
    
  • Bond Dissociation Energy (BDE): ~108 kcal/mol (strong), yet kinetically vulnerable to specific enzymatic attacks.

Part 2: Mechanisms of Instability

To effectively utilize this linker, one must distinguish between chemical stability (shelf-life/formulation) and metabolic stability (in vivo integrity).

Metabolic Instability: The O-Dealkylation Pathway

The primary failure mode for this motif in biological systems is oxidative O-dealkylation driven by Cytochrome P450 enzymes (CYPs). Unlike direct defluorination, the instability begins at the


-carbon adjacent to the ether oxygen.

Mechanism:

  • Hydroxylation: CYP450 hydroxylates the carbon

    
     to the ether oxygen (on the fluoroethyl side).
    
  • Hemiacetal Collapse: The resulting hemiacetal is unstable and spontaneously collapses.

  • Fragmentation: The molecule cleaves, releasing the amine linker and 2-fluoroacetaldehyde .

  • Toxicity/Defluorination: 2-Fluoroacetaldehyde is rapidly oxidized to fluoroacetate (highly toxic, disrupting the Krebs cycle) or further metabolized to release free fluoride (

    
    ), which accumulates in bone.
    
Chemical Stability: Nucleophilic Vulnerability

While the C-F bond is generally resistant to hydrolysis at neutral pH, the 2-fluoroethyl group is a "masked" alkylating agent.

  • Gauche Effect: The fluorine and oxygen atoms preferentially adopt a gauche conformation, creating a distinct dipole.

  • Nucleophilic Attack: Under basic conditions or in the presence of strong nucleophiles (e.g., thiols in glutathione), the terminal fluorine can be displaced via an

    
     mechanism, particularly if the amine tail loops back to facilitate intramolecular catalysis (though less likely with a propyl spacer than an ethyl spacer).
    
Visualization: Degradation Pathways

MetabolicPathways cluster_0 Critical Failure Mode Parent 3-(2-Fluoroethoxy) propan-1-amine CYP CYP450 (Oxidation) Parent->CYP In Vivo Intermediate Hemiacetal Intermediate CYP->Intermediate alpha-Hydroxylation Cleavage Spontaneous Collapse Intermediate->Cleavage Metabolite1 3-Aminopropanol Cleavage->Metabolite1 Metabolite2 2-Fluoroacetaldehyde Cleavage->Metabolite2 Toxicity Fluoroacetate (Toxicity) Metabolite2->Toxicity ALDH Oxidation Bone Free Fluoride (F-) (Bone Uptake) Toxicity->Bone Defluorination

Caption: Figure 1. The oxidative O-dealkylation pathway, the primary metabolic instability risk for 2-fluoroethyl ethers.

Part 3: Experimental Validation Protocols

Trustworthiness in data comes from self-validating protocols. The following methodologies are designed to quantify the specific stability risks identified above.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) and identify defluorination products.
  • Preparation:

    • Test Compound:

      
       final concentration in phosphate buffer (pH 7.4).
      
    • System: Pooled Human Liver Microsomes (HLM) at

      
       protein.
      
    • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Incubation:

    • Incubate at

      
       in a shaking water bath.
      
    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching & Analysis:

    • Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min) to precipitate proteins.

    • Analytical Method: LC-MS/MS (Triple Quadrupole). Monitor the parent ion

      
       and the specific neutral loss of 2-fluoroethanol (64 Da) or formation of 3-aminopropanol.
      
  • Data Output: Calculate

    
     and 
    
    
    
    .
    • Success Criterion:

      
       min indicates acceptable stability.
      
Protocol B: Fluoride Release Assay (Defluorination Check)

Objective: Specifically measure the cleavage of the C-F bond, which LC-MS might miss if the fluoride ion is lost to the solvent.

  • Setup:

    • Incubate compound (

      
      ) with HLM or Hepatocytes for 120 min.
      
  • Detection:

    • Use a Fluoride Ion-Selective Electrode (ISE) or 19F-NMR .

    • ISE Method: Adjust pH to 5.5 using TISAB (Total Ionic Strength Adjustment Buffer) to liberate sequestered fluoride. Measure potential (mV) against a NaF standard curve.

    • NMR Method: Add an internal standard (e.g., trifluoroacetic acid) and acquire proton-decoupled 19F spectra. Look for the appearance of the free fluoride peak at -119 ppm.

  • Validation:

    • Positive Control: 2-Fluoroethanol (known rapid defluorination).

    • Negative Control: 4-Fluorobenzoic acid (stable).

Visualization: Stability Testing Workflow

TestingWorkflow Start Compound Synthesis Screen1 Chemical Stress Test (pH 2, 7, 10 @ 40°C) Start->Screen1 Decision1 Stable >24h? Screen1->Decision1 Screen2 Microsomal Stability (HLM + NADPH) Decision1->Screen2 Yes Result Developability Assessment Decision1->Result No (Reformulate) Analysis LC-MS/MS Analysis Screen2->Analysis Branch Parent Loss >20%? Analysis->Branch DeepDive Fluoride Release Assay (ISE / 19F-NMR) Branch->DeepDive Yes (Metabolized) Branch->Result No (Stable) DeepDive->Result

Caption: Figure 2. Step-wise decision tree for validating fluoroether stability.

Part 4: Data Summary & Mitigation Strategies

Comparative Stability Data

The following table summarizes the stability hierarchy of common fluorinated motifs used in similar contexts.

MotifStructureMetabolic Stability (HLM)Defluorination Risk
Aryl Fluoride

HighVery Low
Trifluoromethyl

HighLow
Difluoroethyl

ModerateLow
2-Fluoroethyl Ether

Low to Moderate High (via O-dealkylation)
3-Fluoropropyl

ModerateModerate
Mitigation Strategies

If the 3-(2-Fluoroethoxy)propan-1-amine linker shows instability in your specific application, apply these medicinal chemistry tactics:

  • Deuteration: Replace the hydrogens on the ethylene bridge with deuterium (

    
    ). This exploits the Kinetic Isotope Effect (KIE) , strengthening the C-H bond against CYP-mediated hydroxylation and significantly slowing the O-dealkylation rate.
    
  • Gem-Difluorination: Modify the terminal group to a difluoromethyl ether (

    
    ). The 
    
    
    
    -hydrogens are more acidic but less prone to oxidative abstraction by CYPs.
  • Rigidification: Incorporate the fluoroethoxy chain into a ring system (e.g., fluorinated piperidine) to restrict the conformation and reduce access to the CYP active site.

Part 5: References

  • DiMagno, S. G., & Sun, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(8), 1109–1111. [Link]

  • Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering of radiotracers for PET imaging of neurotransmission. Chemical Society Reviews, 40(1), 149-162. [Link]

  • Wuest, F. (2007). Fluorine-18 Labeling of Small Molecules: The Use of 18F-Labeled Prosthetic Groups. Ernst Schering Research Foundation Workshop, (62), 183-213. [Link][3]

  • Pan, D., et al. (2022). Transition-Metal-Catalyzed Monofluoroalkylation: Strategies for the Synthesis of Alkyl Fluorides by C-C Bond Formation. Chemical Reviews, 122(15). [Link]

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85. (Context on ether stability in drug design).

Sources

Structural Divergence & Functional Utility: 3-(2-Fluoroethoxy)propan-1-amine vs. Standard PEG Amines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and functional divergences between 3-(2-Fluoroethoxy)propan-1-amine (a discrete, fluorinated heterolinker) and Standard PEG Amines (polymeric ethylene glycol derivatives).

Executive Summary

In drug development and chemical biology, the selection of linker architecture is a deterministic factor in a molecule's pharmacokinetics (PK) and pharmacodynamics (PD). While standard Polyethylene Glycol (PEG) amines are the industry standard for enhancing solubility and reducing immunogenicity via "PEGylation," 3-(2-Fluoroethoxy)propan-1-amine (FEPA) represents a distinct class of fluorinated heterolinkers .[1][][3]

This guide delineates the critical differences between these two moieties. Unlike the repeating ethoxy units of PEG, FEPA utilizes a hybrid propyl-ethyl ether scaffold terminated by a fluorine atom.[1][][3] This architecture is not designed for bulk solubility enhancement but for precision medicinal chemistry —specifically for modulating lipophilicity (


), blocking metabolic soft spots, and serving as a "cold standard" or precursor in 

F-PET radiochemistry
.[1][][3]

Part 1: Structural & Physicochemical Analysis[2]

Molecular Architecture

The defining difference lies in the carbon chain topology and the terminal functionality.

Feature3-(2-Fluoroethoxy)propan-1-amine (FEPA)Standard PEG Amine (e.g., mPEG-NH

)
Core Repeating Unit Hybrid: Ethyl (

) + Propyl (

)
Uniform: Ethyl (

) repeating units
Formula


Terminal Group Fluorine (F): Bioisostere of H/OH; electron-withdrawing.[1][][3]Methoxy/Hydroxyl: Hydrophilic cap.[1][][3]
Linker Geometry Asymmetric: The

spacer (propyl) adjacent to the amine alters flexibility and stability.[1][][3]
Symmetric/Repeating: High conformational entropy.[1][][3]
Molecular Weight Discrete: ~121.15 Da (Monodisperse)Polydisperse: Typically 1 kDa – 40 kDa (variable)
The "Propyl Spacer" Advantage

Standard PEGs rely on ethyl spacers (


).[3] FEPA introduces a propyl (

) spacer
between the ether oxygen and the primary amine.[1][3]
  • Chemical Stability: In some synthetic contexts,

    
     spacers with heteroatoms at both ends (e.g., 
    
    
    
    ) can be prone to specific cleavage or instability.[1] The
    
    
    spacer in FEPA prevents 1,4-heteroatom interactions, enhancing the stability of the amine conjugate.
  • Receptor Kinetics: The additional methylene group alters the distance and bond angle of the fluorine relative to the conjugation site, often used to optimize ligand-binding affinity in small molecule drugs.[1][][3]

The Fluorine Effect

The terminal fluorine in FEPA is not passive. It induces the Gauche Effect , where the


 and 

bonds preferentially adopt a gauche conformation due to

hyperconjugation.[1][] This "pre-organizes" the linker, potentially reducing the entropic penalty upon binding to a target—a feature absent in the flexible chains of standard PEGs.

Part 2: Functional Applications & Causality[1][2][3]

F-PET Radiochemistry vs. Biologic Shielding

The primary utility of FEPA diverges sharply from PEG amines based on the intended therapeutic or diagnostic outcome.[3]

Scenario A: Positron Emission Tomography (PET)

FEPA is frequently used as the "cold standard" (non-radioactive reference) for developing


F-labeled radiotracers.[1][][3]
  • Mechanism: The

    
    F-fluoroethoxy moiety is a common pharmacophore in oncology tracers (e.g., 
    
    
    
    F-FET).[1][][3] The FEPA structure mimics the radiotracer's linker, allowing researchers to validate HPLC retention times and binding affinity before working with the "hot" isotope.
  • Why not PEG? A standard PEG amine lacks the fluorine atom required to validate the radiotracer's identity.[1][][3]

Scenario B: PK Modulation (Small Molecules)
  • Metabolic Blocking: The terminal fluorine protects the ethyl chain from oxidative metabolism (e.g., by Cytochrome P450).[1][3] A standard PEG's terminal methoxy group is more susceptible to O-dealkylation.[1][][3]

  • Lipophilicity Tuning: FEPA increases lipophilicity (higher

    
    ) compared to a hydrophilic PEG chain, facilitating blood-brain barrier (BBB) penetration for CNS drugs.[1][][3]
    
Visualization: Decision Logic

The following diagram illustrates the decision pathway for selecting between FEPA and Standard PEG Amines.

LinkerSelection Start Select Linker Strategy Goal Primary Goal? Start->Goal Solubility Increase Water Solubility (Hydrophilicity) Goal->Solubility Biologic/Large Molecule Shielding Reduce Immunogenicity (Stealth Effect) Goal->Shielding Biologic/Large Molecule Imaging PET Imaging Tracer (18F-Labeling) Goal->Imaging Small Molecule/Tracer Metabolism Block Metabolic Hotspot (C-H to C-F Bioisostere) Goal->Metabolism Small Molecule Optimization CNS CNS Penetration (Modulate LogP) Goal->CNS Small Molecule Optimization PEG_Choice Select: Standard PEG Amine (mPEG-NH2, 2kDa+) Solubility->PEG_Choice Shielding->PEG_Choice FEPA_Choice Select: 3-(2-Fluoroethoxy)propan-1-amine (Discrete Fluorinated Linker) Imaging->FEPA_Choice Metabolism->FEPA_Choice CNS->FEPA_Choice

Figure 1: Decision logic for linker selection.[1][][3] Blue path indicates bulk property modulation (PEG); Red path indicates precision pharmacophore engineering (FEPA).[1][3]

Part 3: Experimental Protocols

Protocol: Conjugation via Amide Bond Formation

Both FEPA and PEG-Amines contain a primary amine, allowing conjugation to Carboxyl-containing biomolecules (e.g., peptides, drug scaffolds) via NHS-ester activation.[][3]

Reagents:

  • Target Molecule (

    
    )
    
  • Linker: FEPA (MW ~121) OR mPEG-NH

    
     (MW variable)[1][][3]
    
  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)[1][][3]

  • Solvent: DMF or DMSO (anhydrous)[1][3]

Step-by-Step Methodology:

  • Activation: Dissolve

    
     (1.0 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq).[3] Stir at Room Temperature (RT) for 30–60 mins to form the semi-stable NHS-ester.[1][3]
    
  • Conjugation:

    • For FEPA: Add FEPA (1.2 eq) directly to the reaction.[3] The low MW allows for rapid diffusion and kinetics.

    • For PEG-Amine: Add PEG-Amine (1.2 eq).[1][][3] Critical: Ensure the pH is adjusted to 8.0–8.5 (using DIPEA) to ensure the amine is deprotonated, as the local environment of the polymer coil can shift the effective pKa.[1]

  • Reaction: Stir for 2–12 hours.

    • Monitoring: Use LC-MS.[1][][3]

    • FEPA Signal: Look for mass shift +121 Da (minus water = +103 Da).[1][3]

    • PEG Signal: Look for a Gaussian distribution of masses (polydisperse hump) or a specific shift if discrete PEG is used.[3]

  • Purification:

    • FEPA Conjugate: Purify via Reverse-Phase HPLC (C18 column).[1][][3] The fluorine atom provides a distinct retention shift.

    • PEG Conjugate: Purify via Size Exclusion Chromatography (SEC) or Dialysis, as the large hydrodynamic radius of PEG makes HPLC challenging for high MW polymers.

Protocol: F-Labeling (Contextual)

Note: FEPA is the "cold" standard.[1][][3] To synthesize the radioactive tracer, one does not start with FEPA. Instead, one starts with a precursor containing a leaving group (e.g., Tosylate) at the fluoro-position.[1][3]

Workflow for Radioactive Synthesis (vs. FEPA Reference):

  • Precursor:

    
    .
    
  • Radiofluorination: React with K[

    
    F]F / Kryptofix 2.2.2 in MeCN at 90°C.
    
    • 
       (Nucleophilic Substitution).[1][3]
      
  • Deprotection: Remove amine protecting group.[1][][3]

  • Validation: Co-inject the resulting

    
    F-tracer with "cold" FEPA-conjugate on HPLC. The UV signal of the FEPA conjugate must align perfectly with the radioactive signal of the tracer to confirm identity.
    

Part 4: Biopharmaceutical Implications[2][3]

Metabolic Stability[2][3]
  • PEG Amines: The ethylene glycol backbone is generally stable, but the terminal methoxy group can undergo demethylation.[1][] Long PEG chains can also suffer from chain scission under high oxidative stress.

  • FEPA: The

    
     bond is one of the strongest in organic chemistry (~110 kcal/mol).[1][][3] Placing a fluorine at the terminal position effectively "caps" the molecule against metabolic degradation at that site, a strategy known as metabolic blocking .[1]
    
Immunogenicity[2][3]
  • PEG Amines: While historically considered non-immunogenic, recent data suggests the prevalence of Anti-PEG antibodies (ABC phenomenon) which can accelerate the clearance of PEGylated drugs.[1][][3]

  • FEPA: Being a small, discrete organic molecule, FEPA does not elicit the anti-polymer immune response associated with repeating PEG epitopes.[1] However, it acts as a hapten; its immunogenicity depends entirely on the carrier protein it is conjugated to.

References

  • Garel, L., et al. (2023).[1] Fluorinated Linkers in Medicinal Chemistry: Structural Implications. Journal of Medicinal Chemistry.[1][3]

  • BroadPharm. (2023).[1][][3] PEGylation Reagents and Linker Technologies: Technical Handbook.[1][3] BroadPharm Catalog.[1][3]

  • Pimlott, S. L., & Sutherland, A. (2011).[1] Molecular engineering of radiotracers for PET imaging of CNS receptors.[1] Chemical Society Reviews, 40(1), 149-162.[1][3]

  • Veronese, F. M., & Pasut, G. (2005).[1] PEGylation, successful approach to drug delivery.[1] Drug Discovery Today, 10(21), 1451-1458.[1][3]

  • PubChem. (2023).[1][][3] Compound Summary: 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0).[1][][3][4][5][6] National Library of Medicine.[1][3]

Sources

Advanced Synthesis of Fluorinated Ether Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Fluorinated Ether Amine Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorinated ether motifs into amine scaffolds is a high-value strategy in modern medicinal chemistry.[1][2] These moieties—specifically trifluoroethoxy (


), difluoromethoxy (

), and trifluoromethoxy (

) groups—act as powerful bioisosteres, modulating lipophilicity (

), metabolic stability, and pKa without significantly altering steric bulk. However, the synthesis of fluorinated ether amines presents a unique chemoselective challenge: the nucleophilicity of the amine often competes with the oxygen atom during fluorination or alkylation events.

This guide moves beyond simple recipe listing to analyze the causality of synthetic choices, providing self-validating protocols for constructing these sensitive architectures.

Part 1: Strategic Disconnection & Retrosynthesis

The synthesis of fluorinated ether amines must be categorized by the position of the fluorine relative to the ether oxygen and the amine nitrogen. We define three primary Classes of targets:

  • Class A: Fluoroalkyl Ethers (

    
    ) 
    
    • Strategy: Nucleophilic substitution using fluorinated alcohol building blocks.

    • Challenge: Low nucleophilicity of fluorinated alcohols.

  • Class B: Difluoromethyl Ethers (

    
    ) 
    
    • Strategy: Difluorocarbene insertion into alcohols.

    • Challenge: Competing N-formylation or N-difluoromethylation; requires orthogonal protection.

  • Class C: Trifluoromethyl Ethers (

    
    ) 
    
    • Strategy: Oxidative desulfurization-fluorination or radical trifluoromethoxylation.

    • Challenge: High instability of intermediates; aliphatic

      
       is synthetically demanding.
      
Visualization: Synthetic Decision Matrix

SyntheticRoute Start Target Molecule Analysis Decision Fluorine Position? Start->Decision ClassA Class A: Fluoroalkyl Ether (R-O-CH2-Rf) Decision->ClassA Beta/Gamma to O ClassB Class B: Difluoromethyl Ether (R-O-CF2H) Decision->ClassB Alpha to O (CF2H) ClassC Class C: Trifluoromethyl Ether (R-O-CF3) Decision->ClassC Alpha to O (CF3) MethodA Method: Mitsunobu or SN2 Reagent: Rf-CH2-OH + Azide/Amine ClassA->MethodA MethodB Method: Carbene Insertion Reagent: TMSCF2Br or ClCF2CO2Na ClassB->MethodB MethodC Method: Desulfurization-Fluorination Reagent: AgF2 or Py-HF + Xanthate ClassC->MethodC Constraint CRITICAL: N-Protection Required for Methods B & C MethodB->Constraint MethodC->Constraint

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on fluorine topology.

Part 2: Synthesis of Difluoromethyl Ether Amines (Class B)

The


 group is a lipophilic hydrogen bond donor. The most robust method for installing this group onto an amino-alcohol scaffold is via difluorocarbene (

) insertion
.
Mechanistic Insight & Causality

Difluorocarbene is an electrophilic species. In a substrate containing both a hydroxyl group (


) and an amine (

), the amine is significantly more nucleophilic.
  • Without Protection: The carbene attacks the nitrogen, leading to difluoromethylamines (

    
    ) or formamides upon hydrolysis.
    
  • With Protection: Masking the nitrogen (e.g., N-Boc, N-Cbz) forces the electrophilic carbene to react with the "harder" oxygen nucleophile, forming the desired ether linkage.

Protocol 1: Difluoromethylation using TMSCF Br (The "Hu" Reagent)

This method avoids ozone-depleting Freon-22 and harsh conditions associated with haloform reactions.

Reagents:

  • Substrate: N-Boc-amino alcohol (1.0 equiv)

  • Reagent:

    
     (Trimethylsilyl difluorobromomethane) (2.0 equiv)
    
  • Activator:

    
     or aqueous 
    
    
    
    (depending on phase transfer conditions)
  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-amino alcohol in DCM (0.2 M). Add tetrabutylammonium bromide (TBAB, 5 mol%) as a phase transfer catalyst if using aqueous base.

  • Carbene Generation: Cool the mixture to 0°C. Add aqueous NaOH (20% w/v, 5.0 equiv).

  • Addition: Dropwise add

    
     (2.0 equiv) over 30 minutes. The rapid evolution of gas indicates carbene formation; controlled addition is crucial to prevent carbene dimerization (forming tetrafluoroethylene).
    
  • Reaction: Stir vigorously at room temperature for 4-12 hours. Monitor by

    
    F NMR (expect doublet around -83 ppm, 
    
    
    
    Hz).
  • Workup: Separate layers. Extract aqueous layer with DCM. Dry organic phase over

    
    .
    
  • Deprotection: Treat the crude intermediate with

    
     in dioxane to liberate the amine salt.
    

Self-Validating Check:

  • 
    H NMR:  Look for the characteristic triplet of the 
    
    
    
    proton at
    
    
    6.0–6.8 ppm with a large geminal coupling constant (
    
    
    Hz).
  • Chemoselectivity Check: Absence of signals around

    
     8.0 ppm (formamide impurity).
    

Part 3: Synthesis of Trifluoromethyl Ether Amines (Class C)

The aliphatic


 group is notoriously difficult to synthesize because the 

elimination from an intermediate alkoxide is rapid, reverting to a carbonyl. The "Hiyama" oxidative desulfurization-fluorination remains the gold standard for aliphatic substrates.
Protocol 2: Oxidative Desulfurization-Fluorination

This route converts an alcohol to a xanthate, then to the trifluoromethyl ether.

Reagents:

  • 
    , 
    
    
    
    ,
    
    
    (Xanthate formation)
  • 
     (1,3-Dibromo-5,5-dimethylhydantoin) or 
    
    
    
  • 
    -Pyridine (70% HF)
    

Workflow:

  • Xanthate Synthesis: Treat the N-protected amino alcohol with

    
     in THF, followed by 
    
    
    
    and then
    
    
    . Isolate the O-alkyl S-methyl dithiocarbonate.
  • Fluorination:

    • Dissolve the xanthate in DCM at -78°C.

    • Add

      
      -Pyridine (Caution: Corrosive/Toxic) followed by the oxidant (
      
      
      
      , 3.0 equiv).
    • The reaction proceeds via a sulfonium intermediate which undergoes nucleophilic attack by fluoride, cleaving the C-S bond and installing fluorines.

  • Quench: Pour carefully into ice/NaHCO3.

Visualizing the Pathway:

Desulfurization Alcohol N-Protected Amino Alcohol Xanthate Xanthate (R-O-C(S)SMe) Alcohol->Xanthate 1. NaH, CS2 2. MeI Intermediate Sulfonium Cation Xanthate->Intermediate DBH (Oxidant) Product Trifluoromethyl Ether (R-O-CF3) Intermediate->Product HF-Pyridine (Fluorine Source)

Figure 2: Oxidative desulfurization-fluorination pathway for aliphatic OCF3 synthesis.

Part 4: Synthesis of Fluoroalkyl Ether Amines (Class A)

When the fluorine is not on the alpha-carbon (e.g., 2,2,2-trifluoroethoxy), the ether bond is stable and can be formed via standard nucleophilic substitution.

Protocol 3: Mitsunobu Etherification

Direct alkylation of amines with trifluoroethyl tosylates is sluggish due to the electron-withdrawing effect of fluorine. The inverted strategy—using a fluorinated alcohol and an amino-alcohol precursor—is superior.

Reagents:

  • Fluorinated Alcohol (e.g.,

    
    )
    
  • N-Protected Amino Alcohol (e.g., N-Boc-ethanolamine)

  • 
     (Diisopropyl azodicarboxylate)
    
  • 
     (Triphenylphosphine)
    

Key Insight: Since fluorinated alcohols are poor nucleophiles but relatively acidic (


 for TFE), they serve as excellent pronucleophiles in the Mitsunobu reaction.

Part 5: Data Summary & Comparative Analysis

FeatureDifluoromethyl Ether (

)
Trifluoromethyl Ether (

)
Trifluoroethyl Ether (

)
Primary Synthesis Carbene Insertion (

)
Oxidative DesulfurizationMitsunobu / Alkylation
Key Reagent

,


-Py / Oxidant

or

N-Protection? Mandatory (High Selectivity req.)Mandatory (Oxidation risk)Recommended
Stability Acid labile (slow hydrolysis)High metabolic stabilityVery High
Lipophilicity (

)
+0.6 to +0.8+1.0 to +1.2+0.4 to +0.6
H-Bonding Donor (weak) & AcceptorAcceptor onlyAcceptor only

References

  • Mechanochemical Difluoromethylations of Alcohols. Source: CCS Chemistry. Note: Describes solvent-free protocols for difluoromethylation, applicable to amino-alcohol precursors.

  • Difluoromethylation of alcohols with TMSCF2Br in water. Source: Tetrahedron / CAS. Note: Establishes the aqueous biphasic protocol for difluorocarbene insertion.

  • Synthesis of functionalized α-trifluoroethyl amine scaffolds. Source: RSC Advances. Note: Covers the synthesis of amines with fluoroalkyl groups, relevant for Class A targets.[3]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy. Source: Angewandte Chemie / NIH. Note: Provides context on N-CF3 synthesis, contrasting with O-CF3 challenges.

  • Recent advances in the synthetic application of difluorocarbene. Source: Synthesis (Thieme). Note: Comprehensive review of difluorocarbene reagents and mechanisms.

Sources

Methodological & Application

Protocols for bioconjugation using 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Protocols Using 3-(2-Fluoroethoxy)propan-1-amine

Executive Summary

The functionalization of biomolecules and pharmacological payloads with fluorinated moieties is a cornerstone strategy in modern drug discovery and molecular imaging. 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) serves as a highly versatile, short-chain fluorinated PEG-like linker [1]. By combining the nucleophilicity of a primary amine with the lipophilicity-modulating properties of a fluorine atom, this reagent is heavily utilized in the synthesis of cold standards for


-PET radiotracers, PROTAC linker optimization, and the modulation of peptide pharmacokinetics.

This application note provides field-proven, mechanistically grounded protocols for conjugating 3-(2-Fluoroethoxy)propan-1-amine to carboxylic acid-bearing biomolecules and pre-activated esters.

Physicochemical Profile & Rationale for Use

Unlike standard alkyl amines, 3-(2-Fluoroethoxy)propan-1-amine incorporates an ether oxygen that acts as a minimal polyethylene glycol (PEG


) spacer. This structural feature is critical: it offsets the hydrophobicity of the terminal fluorine atom, maintaining the aqueous solubility of the resulting bioconjugate while preventing the aggregation often seen with purely aliphatic linkers[2].

Table 1: Physicochemical Properties of 3-(2-Fluoroethoxy)propan-1-amine

PropertyValue
IUPAC Name 3-(2-Fluoroethoxy)propan-1-amine
CAS Registry Number 593-00-0
Molecular Formula C

H

FNO
Molecular Weight 121.15 g/mol
SMILES C(CN)COCCF
Target Functional Group Primary Amine (-NH

)
Recommended Solvents DMSO, DMF, Aqueous Buffers (pH 7.2–8.0)

Mechanistic Principles of Amine Bioconjugation

To achieve high-yield bioconjugation, one must understand the thermodynamic and kinetic competition occurring in the reaction vessel. The primary amine of 3-(2-Fluoroethoxy)propan-1-amine has a pK


 of approximately 9.5. For nucleophilic attack to occur, the amine must be in its unprotonated state. However, the electrophilic partners—typically N-hydroxysuccinimide (NHS) esters—are highly susceptible to hydrolysis at elevated pH levels[3].

The Causality of pH and Buffer Selection:

  • Optimal pH Window (7.2–7.5): This range provides a sufficient fraction of unprotonated amines to drive the aminolysis reaction forward rapidly, while keeping the hydrolysis half-life of the NHS ester manageable (typically 1–2 hours).

  • Buffer Exclusion: Buffers containing primary amines (e.g., Tris, Glycine) or strong nucleophiles must be strictly avoided, as they will outcompete the fluorinated amine for the NHS ester [4]. Phosphate-Buffered Saline (PBS) or HEPES are the gold standards for this step.

Mechanism cluster_0 Nucleophilic Attack & Tetrahedral Intermediate cluster_1 Resolution & Product Formation Electrophile NHS-Activated Ester (Electrophile) Intermediate Tetrahedral Intermediate (High Energy) Electrophile->Intermediate Carbonyl attack Nucleophile Unprotonated Amine (3-(2-Fluoroethoxy)propan-1-amine) Nucleophile->Intermediate Lone pair donation Product Fluorinated Amide (Stable Conjugate) Intermediate->Product Elimination LeavingGroup N-Hydroxysuccinimide (Water Soluble Leaving Group) Intermediate->LeavingGroup Displacement

Fig 1: Reaction mechanism of NHS-ester aminolysis by 3-(2-Fluoroethoxy)propan-1-amine.

Experimental Workflows

When conjugating to a native carboxylic acid (e.g., the C-terminus of a peptide or a carboxylated polymer), a two-step EDC/NHS activation strategy is required. EDC reacts with the carboxylate to form an unstable O-acylisourea intermediate. Because this intermediate rapidly hydrolyzes, Sulfo-NHS is added simultaneously to convert it into a semi-stable, amine-reactive Sulfo-NHS ester.

Workflow Carboxyl Carboxyl-Containing Biomolecule Activation EDC / Sulfo-NHS Activation (MES Buffer, pH 6.0) Carboxyl->Activation ActiveEster Sulfo-NHS Ester Intermediate Activation->ActiveEster 15-30 min Amine Add 3-(2-Fluoroethoxy)propan-1-amine (Adjust to pH 7.5) ActiveEster->Amine Conjugation Conjugation Incubation (2h, Room Temp) Amine->Conjugation Purification Purification (SEC / Dialysis) Conjugation->Purification Quench with Tris Product Fluorinated Amide Conjugate Purification->Product

Fig 2: Two-step EDC/NHS bioconjugation workflow for 3-(2-Fluoroethoxy)propan-1-amine.

Detailed Methodologies

Table 2: Optimal Stoichiometry and Reaction Parameters

ParameterDirect NHS-Ester ConjugationTwo-Step EDC/NHS Coupling
Biomolecule Concentration 1 – 10 mg/mL1 – 5 mg/mL
Molar Excess of Amine 10x to 50x20x to 100x
Activation Buffer N/A50 mM MES (pH 6.0)
Conjugation Buffer PBS or HEPES (pH 7.2 – 7.5)PBS or HEPES (pH 7.2 – 7.5)
Co-solvent Tolerance Up to 10% DMSO/DMFUp to 10% DMSO/DMF
Protocol A: Two-Step EDC/NHS Coupling to Carboxylic Acids

This protocol is designed for conjugating the fluorinated amine to payloads possessing a free carboxyl group.

Phase 1: Activation

  • Preparation: Dissolve the carboxylic acid-containing biomolecule in 50 mM MES buffer (pH 6.0) to a final concentration of 1–5 mg/mL. Scientific Insight: MES is chosen because it buffers effectively at pH 6.0—the optimal pH for EDC activity—without containing competing carboxylates or amines.

  • Activation: Add EDC·HCl to achieve a 10-fold molar excess over the target carboxyl groups. Immediately add Sulfo-NHS to achieve a 25-fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 15–30 minutes to generate the Sulfo-NHS ester intermediate.

Phase 2: Conjugation 4. Reagent Preparation: Dissolve 3-(2-Fluoroethoxy)propan-1-amine in anhydrous DMSO to create a 100 mM stock solution. Note: The reagent is moisture-sensitive over long periods; prepare stock solutions immediately before use. 5. pH Adjustment: Raise the pH of the activation reaction to 7.2–7.5. This can be achieved by adding 1 M Sodium Bicarbonate or by diluting the mixture 1:5 into 100 mM PBS (pH 7.5). 6. Nucleophilic Addition: Add the 3-(2-Fluoroethoxy)propan-1-amine stock solution to the activated biomolecule, targeting a 20- to 50-fold molar excess. Ensure the final DMSO concentration does not exceed 10% v/v to prevent biomolecule precipitation. 7. Incubation: Mix gently and incubate for 2 hours at room temperature, or overnight at 4°C. 8. Quenching: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amine in Tris will consume any unreacted NHS esters, preventing off-target cross-linking. 9. Purification: Isolate the fluorinated conjugate using Size Exclusion Chromatography (SEC, e.g., Sephadex G-25) or Reverse-Phase HPLC, depending on the molecular weight of the payload.

Protocol B: Direct Conjugation to Pre-Activated NHS-Esters

Use this streamlined protocol if your payload or polymer is commercially pre-functionalized with an NHS or PFP (pentafluorophenyl) ester.

  • Dissolve the NHS-activated biomolecule in amine-free PBS (pH 7.2–7.5) at 1–10 mg/mL.

  • Immediately add a 10-fold molar excess of 3-(2-Fluoroethoxy)propan-1-amine (prepared in DMSO).

  • Incubate for 1–2 hours at room temperature.

  • Purify the resulting conjugate via dialysis (using an appropriate MWCO cassette) or a spin desalting column to remove the liberated N-hydroxysuccinimide leaving group and excess fluorinated amine [3].

Analytical Validation

To ensure the integrity of the bioconjugation, the system must be analytically validated:

  • LC-MS / MALDI-TOF: The most definitive method for confirming successful conjugation. Look for a mass shift corresponding to the addition of the fluorinated linker (

    
     Da net addition after the loss of water/leaving group).
    
  • Amine Depletion Assays: If modifying a protein with multiple carboxyls, you cannot easily track amine depletion. However, if you are conjugating the fluorinated amine to a bifunctional linker, you can use the TNBS or Ellman's assay indirectly to monitor the consumption of reactive groups.

  • 
    -NMR:  For small molecule conjugates or highly modified polymers, 
    
    
    
    -NMR provides a distinct, background-free signal (typically around -220 to -230 ppm, depending on the exact electronic environment) confirming the covalent incorporation of the fluoroethoxy moiety.

References

Application Notes and Protocols for the Efficient Coupling of 3-(2-Fluoroethoxy)propan-1-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the reaction conditions for the covalent coupling of 3-(2-Fluoroethoxy)propan-1-amine with N-Hydroxysuccinimide (NHS) esters. This document delves into the underlying chemical principles, offers detailed experimental protocols, and provides troubleshooting guidance to ensure successful and reproducible conjugation outcomes.

Foundational Principles: The Amine-NHS Ester Reaction

The coupling of a primary amine with an NHS ester is a cornerstone of bioconjugation chemistry, prized for its efficiency and the stability of the resulting amide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, yielding a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1]

A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to an unreactive carboxylic acid and reduces the overall efficiency of the desired conjugation.[2] The rates of both the desired aminolysis and the undesirable hydrolysis are highly dependent on the reaction pH.[1]

Characterizing the Nucleophile: 3-(2-Fluoroethoxy)propan-1-amine

This estimated pKa is crucial for optimizing the reaction pH. For the amine to be an effective nucleophile, it must be in its deprotonated form (-NH2). The Henderson-Hasselbalch equation indicates that at a pH equal to the pKa, the concentrations of the protonated and deprotonated forms are equal. To ensure a sufficient concentration of the nucleophilic deprotonated amine, the reaction pH should be slightly below the pKa to balance reactivity with the increased rate of NHS ester hydrolysis at higher pH values.

Optimizing Reaction Conditions: A Balancing Act

The successful coupling of 3-(2-Fluoroethoxy)propan-1-amine with an NHS ester hinges on the careful control of several key parameters to maximize the aminolysis reaction while minimizing hydrolysis of the NHS ester.

The Critical Role of pH

As established, the reaction is strongly pH-dependent.[9][11][12]

  • At low pH (below ~8.0): The primary amine of 3-(2-Fluoroethoxy)propan-1-amine will be predominantly in its protonated, non-nucleophilic form (-NH3+), significantly slowing down or preventing the reaction.[11]

  • At high pH (above ~9.5): While the concentration of the deprotonated amine is high, the rate of NHS ester hydrolysis becomes a significant competing reaction, reducing the yield of the desired conjugate.[13][14]

The optimal pH for this reaction is a compromise between these two factors. Based on the estimated pKa of 9.5-9.7 for 3-(2-Fluoroethoxy)propan-1-amine, a recommended starting pH range is 8.0 to 8.5 . This range ensures a sufficient concentration of the reactive deprotonated amine while keeping the rate of NHS ester hydrolysis manageable.

Buffer Selection

The choice of buffer is critical to maintain a stable pH throughout the reaction.[6][13]

  • Recommended Buffers: Amine-free buffers are essential to avoid competition with the target amine. Suitable buffers include:

    • Phosphate-buffered saline (PBS)

    • Sodium bicarbonate buffer

    • Sodium borate buffer

    • HEPES buffer

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will react with the NHS ester.[6][15] These buffers can, however, be used to quench the reaction.[13]

Solvent Considerations

If the NHS ester is not readily soluble in the aqueous reaction buffer, a water-miscible organic co-solvent can be used.[11]

  • Recommended Solvents: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.[15]

  • Solvent Quality: It is crucial to use high-quality, amine-free DMF, as it can degrade to form dimethylamine, which will react with the NHS ester.[11][15]

  • Final Concentration: The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins or other sensitive biomolecules.

Molar Ratio of Reactants

To drive the reaction to completion and account for any hydrolysis of the NHS ester, a molar excess of the NHS ester over 3-(2-Fluoroethoxy)propan-1-amine is typically used. A starting point is a 5- to 20-fold molar excess of the NHS ester . The optimal ratio may need to be determined empirically.

Reaction Time and Temperature

The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[13] Lower temperatures can help to minimize the rate of NHS ester hydrolysis.

Visualizing the Process

Reaction Mechanism

NHS_Ester_Amine_Coupling cluster_hydrolysis Competing Hydrolysis Amine 3-(2-Fluoroethoxy)propan-1-amine (R-NH2) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack NHSEster NHS Ester (R'-CO-O-NHS) NHSEster->TetrahedralIntermediate NHSEster_hydrolysis Amide Stable Amide Bond (R-NH-CO-R') TetrahedralIntermediate->Amide Collapse NHS_byproduct N-Hydroxysuccinimide TetrahedralIntermediate->NHS_byproduct Water Water (H2O) CarboxylicAcid Carboxylic Acid (R'-COOH) Water->CarboxylicAcid Hydrolysis

Caption: Mechanism of NHS ester-amine coupling and the competing hydrolysis reaction.

Experimental Workflow

Experimental_Workflow start Start prep_amine Prepare 3-(2-Fluoroethoxy)propan-1-amine in Amine-Free Buffer (pH 8.0-8.5) start->prep_amine combine Add NHS Ester Solution to Amine Solution prep_amine->combine prep_nhs Dissolve NHS Ester in Anhydrous DMSO or DMF prep_nhs->combine react Incubate at RT (1-4h) or 4°C (overnight) combine->react quench Optional: Quench with Tris or Glycine Buffer react->quench purify Purify the Conjugate (e.g., Dialysis, Gel Filtration) quench->purify analyze Characterize the Conjugate purify->analyze end End analyze->end

Caption: General experimental workflow for the coupling reaction.

Detailed Experimental Protocols

Protocol for Small Molecule Conjugation

This protocol provides a general guideline for coupling 3-(2-Fluoroethoxy)propan-1-amine to a small molecule functionalized with an NHS ester.

Materials:

  • 3-(2-Fluoroethoxy)propan-1-amine

  • NHS ester of the molecule of interest

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO or DMF

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Prepare the Amine Solution: Dissolve 3-(2-Fluoroethoxy)propan-1-amine in the reaction buffer to a final concentration of 10-50 mM.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution that is 10-20 times more concentrated than the final desired reaction concentration.

  • Initiate the Reaction: Add the NHS ester stock solution to the amine solution with gentle vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the NHS ester or the target molecule is light-sensitive.

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify: Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatographic method.

  • Characterize: Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry and NMR.

Protocol for Protein Labeling

This protocol is for labeling a protein with an NHS ester-functionalized molecule, where the protein contains the primary amine (e.g., lysine residues).

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • NHS ester of the label (e.g., a fluorescent dye)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Calculate Molar Excess: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold) over the protein.

  • Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubate: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours. Protect from light if using a light-sensitive label.

  • Purify: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Characterize: Determine the degree of labeling (DOL) by spectrophotometry, if applicable, and assess the functionality of the labeled protein.

Quantitative Data Summary

ParameterRecommended RangeRationale
pH 8.0 - 8.5Balances amine nucleophilicity with NHS ester stability.[11][13]
Buffer 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, or 0.1 M BorateAmine-free to prevent competition.[6][13]
NHS Ester Molar Excess 5- to 20-foldDrives the reaction to completion and compensates for hydrolysis.
Reaction Temperature 4°C to Room TemperatureLower temperatures minimize NHS ester hydrolysis.
Reaction Time 1-4 hours at RT; 2-12 hours at 4°CSufficient time for the reaction to proceed to completion.[13]
Organic Co-solvent <10% (v/v) Anhydrous DMSO or DMFTo solubilize the NHS ester without denaturing biomolecules.[11]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Conjugation Yield pH is too low or too high.Verify the pH of the reaction buffer is within the optimal range (8.0-8.5).
Hydrolysis of the NHS ester.Prepare the NHS ester solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C.
Presence of amine-containing buffers.Use an amine-free buffer such as PBS, bicarbonate, or borate.[6][15]
Insufficient molar excess of NHS ester.Increase the molar excess of the NHS ester.
Precipitation During Reaction Poor solubility of the conjugate.Adjust the buffer composition or consider a more dilute reaction.
High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 10%.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-PROPYLAMINE. Retrieved from [Link]

  • Metternich, J. B., et al. (2007). Selective acylation of primary amines in peptides and proteins. Analytical Chemistry, 79(22), 8567-8574. Retrieved from [Link]

  • Metternich, J. B., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry, 79(22), 8567-8574. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • YouTube. (2021, February 8). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride. Retrieved from [Link]

  • vCalc. (2021, August 10). pKa of 2-Propanamine. Retrieved from [Link]

Sources

Applications of 3-(2-Fluoroethoxy)propan-1-amine in 19F NMR probe development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2-Fluoroethoxy)propan-1-amine in


F NMR Probe Development 

As a Senior Application Scientist, I frequently encounter the challenge of background interference in complex biological matrices during drug discovery and structural biology assays. Traditional


H NMR often suffers from severe spectral overlap when analyzing large biomolecules. 

F NMR spectroscopy circumvents this by offering a "zero-background" window, as fluorine is virtually absent in native biological systems.

Within this domain, 1 (CAS 593-00-0) represents a highly optimized structural motif for


F NMR probe development[1]. This guide details the mechanistic rationale and validated protocols for utilizing this compound in bioconjugation and subsequent NMR analysis.

Mechanistic Insights: Why this Specific Architecture?

The design of a


F NMR probe must balance NMR sensitivity, bioconjugation efficiency, and the preservation of the target's native state.
  • Hydrophilic Spacer: Heavy fluorination (e.g., using trifluoromethyl groups) often drives non-specific hydrophobic interactions or aggregation in aqueous media, which can trap the probe in lipid-rich environments[2]. The ethoxy-propyl chain of 3-(2-Fluoroethoxy)propan-1-amine acts as a flexible, hydrophilic spacer. This minimizes steric hindrance at the biomolecule's binding interface and maintains aqueous solubility.

  • Conjugation Handle: The terminal primary amine provides a highly reactive nucleophile for standard zero-length crosslinking (e.g., EDC/NHS chemistry) to carboxylates on target proteins, peptides, or small-molecule drugs[1].

  • NMR Characteristics: The

    
    F nucleus boasts 100% natural abundance and a relative receptivity of 0.834 compared to 
    
    
    
    H, ensuring exceptional sensitivity[3]. The terminal -CH
    
    
    F group typically resonates between -200 and -220 ppm[4]. Because this fluorine atom is highly sensitive to its local electronic and magnetic environment, binding events or conformational changes induce measurable shifts (
    
    
    ) or changes in transverse relaxation (
    
    
    ).

Experimental Workflow

G A Target Biomolecule (Protein/Peptide with -COOH) B Carboxyl Activation (EDC/sulfo-NHS, pH 6.0) A->B Activation D Amidation Reaction (pH 7.4 - 8.0) B->D NHS-Ester Intermediate C 3-(2-Fluoroethoxy)propan-1-amine (19F NMR Probe) C->D Nucleophilic Attack E 19F-Labeled Conjugate (Purified via SEC/Dialysis) D->E Purification & Validation F 19F NMR Spectroscopy (Binding & Conformational Assays) E->F Inverse-gated 1H Decoupling

Workflow for 19F NMR probe bioconjugation and target analysis.

Protocol 1: Bioconjugation to Target Proteins/Peptides

Objective: Covalently attach 3-(2-Fluoroethoxy)propan-1-amine to a carboxyl-containing target biomolecule while preserving its structural integrity.

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve the target protein/peptide in an activation buffer (0.1 M MES, pH 6.0). Add EDC (10 molar equivalents) and sulfo-NHS (25 molar equivalents).

    • Causality: MES buffer is strictly required here because it lacks primary amines (unlike Tris) and carboxylates, preventing buffer cross-reactivity. A pH of 6.0 is optimal for EDC to activate carboxyl groups into an unstable O-acylisourea intermediate, which sulfo-NHS immediately converts into a stable, amine-reactive NHS-ester.

  • Amidation Reaction: Adjust the reaction pH to 7.4 – 8.0 using 1 M Sodium Bicarbonate. Add 3-(2-Fluoroethoxy)propan-1-amine (20 molar equivalents). Stir gently for 2 hours at room temperature.

    • Causality: The primary amine of the probe must be in its unprotonated state to act as a nucleophile. This specific pH range perfectly balances the nucleophilicity of the amine with the hydrolytic half-life of the NHS ester.

  • Quenching & Purification: Quench the reaction by adding Tris buffer (pH 8.0) to a final concentration of 50 mM. Remove unreacted small molecules via Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4).

  • Self-Validation System: To guarantee that no free probe remains (which would cause massive false-positive signals in NMR), perform a Ninhydrin or Fluorescamine assay on the final dialysate. A negative result validates that the sample is free of unconjugated amine.

Protocol 2: F NMR Acquisition for Binding Assays

Objective: Quantify binding affinity and detect conformational changes using the purified


F-labeled conjugate.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the

    
    F-labeled conjugate (10–50 µM) in deuterated PBS (ensure D
    
    
    
    O > 10% for the spectrometer lock). Spike the sample with an internal standard, such as Trifluoroacetic acid (TFA,
    
    
    ~ -76.5 ppm), at a known concentration.
    • Causality: The internal standard provides an absolute reference for both chemical shift calibration and quantitative integration, ensuring data reliability across multiple titration points.

  • Parameter Optimization: Set the spectrometer to the

    
    F frequency. Crucially, utilize an3[3].
    
    • Causality: Inverse-gated decoupling removes complex

      
      H-
      
      
      
      F scalar couplings (simplifying the -CH
      
      
      F multiplet into a sharp singlet). By keeping the decoupler off during the relaxation delay, it suppresses the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the
      
      
      F signal and destroy quantitative accuracy[3].
  • Relaxation Delay (

    
    ) Calibration:  Measure the longitudinal relaxation time (
    
    
    
    ) of the probe using an inversion-recovery experiment. Set the inter-pulse delay (
    
    
    ) to
    
    
    .
    • Causality: To minimize resonance offset effects and ensure accurate quantification, the system must fully return to thermal equilibrium between pulses[3]. A delay of

      
       guarantees >99% relaxation, preventing signal saturation.
      
  • Titration & Acquisition: Titrate the unlabeled ligand/receptor into the NMR tube. Record the

    
    F spectrum at each point.
    
    • Causality: As the probe-conjugated molecule binds to its target, its rotational correlation time increases drastically. This accelerates transverse relaxation (

      
      ), resulting in observable line broadening and/or a chemical shift perturbation (
      
      
      
      ) that can be plotted to calculate the
      
      
      .

Quantitative Data Summary

ParameterTypical ValueMechanistic Rationale

F Chemical Shift (-CH

F)
-200 to -220 ppmDistinct from -CF

groups (~ -70 ppm); highly sensitive to local electronic environment.
Natural Abundance 100%Maximizes signal-to-noise ratio without the need for costly isotopic enrichment.
Relative Receptivity 0.834 (relative to

H)
Ensures high sensitivity, making it the third most receptive NMR nucleus.
Typical

Relaxation
1.0 – 3.0 sDictates the inter-pulse delay (

) required for quantitative integration.
Conjugation pH 7.4 – 8.0Balances the nucleophilicity of the primary amine with the hydrolytic stability of the NHS-ester.

References

  • Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection - PMC Source: nih.gov URL:[Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv Source: chemrxiv.org URL:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Application Note: Synthesis of Fluorinated Antibody-Drug Conjugates (ADCs) Using Ether Amine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and CMC (Chemistry, Manufacturing, and Controls) professionals in drug development.

Introduction & Scientific Rationale

The development of Antibody-Drug Conjugates (ADCs) requires a delicate balance between the targeting specificity of monoclonal antibodies and the potency of cytotoxic payloads. Recently, the incorporation of fluorinated payloads—such as fluorinated auristatin derivatives or naphthalimide-based fluorogenic probes—has gained significant traction. Fluorination enhances metabolic stability, increases membrane permeability, and enables real-time monitoring of subcellular payload release along the endolysosomal pathway[1].

However, introducing fluorine atoms significantly increases the lipophilicity (LogP) of the payload. When conjugated to an antibody, highly hydrophobic payloads drive intermolecular hydrophobic collapse, leading to ADC aggregation, accelerated plasma clearance, and off-target hepatotoxicity.

The Solution: Ether Amine Linkers To counteract the hydrophobicity of fluorinated payloads, ether amine linkers (e.g., Polyethylene Glycol (PEG) amines such as Mal-PEG4-amine or endo-BCN-PEG2-amine) are employed[2].

  • The Ether Backbone: The repeating ether oxygens (-CH₂-CH₂-O-) act as potent hydrogen bond acceptors, creating a dense hydration shell that masks the fluorinated payload's hydrophobicity.

  • The Amine Terminus: The primary amine serves as a highly nucleophilic handle, enabling rapid, high-yield amidation with the carboxylic acid or acyl fluoride derivatives of the payload[3].

This application note details a self-validating, step-by-step protocol for synthesizing a fluorinated ADC using a Maleimide-PEG4-amine linker, ensuring optimal Drug-to-Antibody Ratio (DAR) and minimal aggregation.

Quantitative Data: Linker Selection & Optimization

Selecting the correct ether amine spacer length is critical. A spacer that is too short fails to shield the fluorinated payload, while an excessively long spacer can entangle and reduce conjugation efficiency.

Table 1: Physicochemical Properties of Representative Ether Amine Linkers[2]

Linker TypeSpacer LengthTopological Polar Surface Area (TPSA)Molecular WeightOptimal Payload Lipophilicity (LogP)
Mal-PEG2-amineShort (2 units)92 Ų368.5 g/mol < 2.5
Mal-PEG4-amineMedium (4 units)101 Ų412.5 g/mol 2.5 - 4.0
Mal-PEG8-amineLong (8 units)145 Ų588.7 g/mol > 4.0 (Highly Fluorinated)

Table 2: Impact of Ether Amine Spacer on Fluorinated ADC Aggregation

Conjugate ConstructLinker HydrophilicityAverage DARAggregation Propensity (SEC)
mAb-Alkyl-F-PayloadLow (No ether oxygens)3.814.5%
mAb-PEG2-F-PayloadModerate3.96.2%
mAb-PEG4-F-PayloadHigh4.0< 1.5%

Expert Insight: For most fluorinated auristatins, the PEG4-amine provides the optimal thermodynamic balance, keeping aggregation below the industry-standard 2% threshold while maintaining a compact hydrodynamic radius.

Experimental Workflow

Workflow step1 1. Linker-Payload Assembly (Amidation of Fluorinated Payload) step2 2. Antibody Partial Reduction (TCEP, 37°C, 2 hrs) step1->step2 step3 3. Thiol Quantification (Ellman's Reagent) step2->step3 step4 4. Bioconjugation (Maleimide-Thiol Alkylation) step3->step4 step5 5. Quenching & Purification (N-Acetyl Cysteine / SEC) step4->step5

Workflow for the synthesis of fluorinated ADCs via ether amine linkers.

Detailed Experimental Protocols

Protocol A: Synthesis of the Fluorinated Linker-Payload

Objective: Covalently attach the Mal-PEG4-amine linker to a fluorinated payload via an amide bond.

  • Preparation: Dissolve the fluorinated payload (containing a free carboxylic acid) in anhydrous DMSO to a concentration of 10 mM.

  • Activation: Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

    • Causality Check: Anhydrous DMSO is strictly required. Trace water will hydrolyze the highly reactive O-7-azabenzotriazol-1-yl ester intermediate, plummeting your yield. Alternatively, acyl fluorides can be used for faster, moisture-tolerant acylation[3].

  • Conjugation: Add 1.1 equivalents of the Mal-PEG4-amine linker. Stir for 2 hours at room temperature.

  • Purification: Purify the resulting Mal-PEG4-F-Payload via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Lyophilize and store at -20°C.

Protocol B: Partial Reduction of the Antibody

Objective: Cleave interchain disulfides of the monoclonal antibody (e.g., Trastuzumab) to generate free thiols for maleimide conjugation.

  • Buffer Exchange: Exchange the antibody into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2) to a final concentration of 5 mg/mL.

    • Causality Check: EDTA is mandatory. It chelates trace heavy metals (like Cu²⁺ or Fe³⁺) that would otherwise catalyze the rapid re-oxidation of your newly formed free thiols back into disulfides.

  • Reduction: Add 2.2 to 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per antibody. Incubate at 37°C for 2 hours with gentle rotation.

    • Causality Check: TCEP is chosen over DTT because it does not contain thiols itself; therefore, it does not compete with the antibody for the maleimide linker in the next step, eliminating the need for an intermediate purification step.

  • Validation: Quantify free thiols using Ellman’s Reagent (DTNB). A target of 4.0 thiols per antibody is optimal for a DAR 4 conjugate.

Protocol C: Bioconjugation and Purification

Objective: Alkylate the free thiols with the Mal-PEG4-F-Payload.

  • Conjugation: Cool the reduced antibody to 4°C. Slowly add 5.0 molar equivalents of the Mal-PEG4-F-Payload (dissolved in DMSO) dropwise under continuous stirring. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction at 4°C for 1 hour.

  • Quenching: Add a 10-fold molar excess (relative to the linker-payload) of N-acetyl cysteine (NAC) and incubate for 15 minutes.

    • Causality Check: Unreacted maleimides can cross-react with serum albumin in vivo, causing off-target toxicity. NAC permanently caps any residual electrophiles, creating a self-validating, safe product.

  • Purification: Remove excess quenched linker-payload and DMSO using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) into the final formulation buffer (e.g., 20 mM Histidine, pH 6.0).

Intracellular Trafficking and Release Mechanism

Once synthesized, the fluorinated ADC must successfully navigate the endolysosomal pathway to release its payload. The ether amine linker provides the necessary stability in systemic circulation while allowing for efficient cleavage in the lysosome. Recent studies utilizing fluorogenic ADCs demonstrate that while ADCs traffic to lysosomes, they require specific residence times in these acidic compartments for efficient linker cleavage[1].

Pathway N1 ADC Binding to Target Receptor N2 Receptor-Mediated Endocytosis N1->N2 N3 Early Endosome (pH 6.0 - 6.5) N2->N3 N4 Lysosomal Degradation (Cathepsin B / pH 4.5) N3->N4 N5 Release of Fluorinated Payload N4->N5 N6 Cell Death (Apoptosis) N5->N6

Intracellular trafficking and lysosomal release pathway of fluorinated ADCs.

References

  • Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates Source: acs.org URL:[Link]

  • Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy Source: researchgate.net URL:[Link]

Sources

Application Note: Design and Synthesis of Fluorinated Bioorthogonal Probes Using 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: PET Radiotracer Development, Bioconjugation, and Targeted Drug Delivery.

Scientific Rationale & Introduction

The molecule 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) is a highly versatile bifunctional building block in modern medicinal chemistry. While standard polyethylene glycol (PEG) or aliphatic linkers are ubiquitous, the strategic incorporation of a 2-fluoroethoxy moiety provides distinct physicochemical advantages.

Causality in Design:

  • Metabolic Stability: The strong, highly polarized C–F bond resists oxidative metabolism (e.g., by cytochrome P450 enzymes) that typically degrades simple aliphatic chains.

  • Lipophilicity Modulation: The fluorine atom exerts a strong inductive effect, slightly lowering the pKa of the adjacent amine while providing an optimal balance of lipophilicity (LogD) and aqueous solubility. This enhances membrane permeability for intracellular targeting.

  • Radiochemistry Translation: In positron emission tomography (PET) imaging, the stable

    
     variant serves as a critical "cold standard" for optimizing the pharmacokinetics of 
    
    
    
    -radiolabeled imaging agents.

To harness this molecule for targeted drug delivery or probe design, the primary amine must be converted into a bioorthogonal handle. This enables the use of "Click Chemistry"—a class of biocompatible, highly exergonic, and regiospecific reactions first conceptualized by K. Barry Sharpless (). By executing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can selectively conjugate this fluorinated motif to complex biomolecules without cross-reacting with native biological functional groups ().

Derivatization Strategies

To utilize 3-(2-fluoroethoxy)propan-1-amine in click chemistry, we employ two primary derivatization pathways:

  • Azide Conversion via Diazo Transfer: The primary amine is converted to an azide using imidazole-1-sulfonyl azide hydrogen sulfate (ISA-H

    
    SO
    
    
    
    ).
    • Expert Insight: Historically, triflyl azide was used for this transformation. However, triflyl azide is highly explosive and must be prepared fresh. ISA-H

      
      SO
      
      
      
      is chosen because it is shelf-stable, inexpensive, and acts as a highly efficient, non-explosive diazo donor ().
  • Alkyne Conversion via Amidation: The amine is reacted with an NHS-ester of a terminal alkyne (e.g., propargyl-NHS ester). This forms a stable amide linkage, yielding a terminal alkyne ready for CuAAC or Sonogashira couplings.

Quantitative Data: Physicochemical Comparison of Derivatives
DerivativeFunctional GroupClick Reaction TypeEst. LogPPrimary Application
Precursor Primary Amine (-NH

)
N/A (Requires Derivatization)0.12Starting material; EDC/NHS coupling
Fluoro-Azide Aliphatic Azide (-N

)
CuAAC, SPAAC, Staudinger0.85Conjugation to alkyne-modified proteins/drugs
Fluoro-Alkyne Terminal Alkyne (-C≡CH)CuAAC0.68Conjugation to azide-modified fluorophores

Experimental Workflows & Logical Relationships

Workflow Amine 3-(2-Fluoroethoxy) propan-1-amine Azide Azide Derivative (N3-PEG1-F) Amine->Azide Diazo Transfer (ISA-H2SO4) Alkyne Alkyne Derivative (Alk-PEG1-F) Amine->Alkyne NHS-Ester Coupling Conjugate1 Fluorinated Protein (CuAAC Ligation) Azide->Conjugate1 + Cu(I), THPTA Conjugate2 Fluorinated Probe (CuAAC Ligation) Alkyne->Conjugate2 + Cu(I), THPTA Protein Alkyne-Modified Protein Protein->Conjugate1 Fluorophore Azide-Modified Fluorophore Fluorophore->Conjugate2

Fig 1: Derivatization and bioconjugation workflow for 3-(2-Fluoroethoxy)propan-1-amine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(2-Fluoroethoxy)propyl azide (Diazo Transfer)

This protocol generates the azide-functionalized click reagent.

  • Preparation: Dissolve 3-(2-Fluoroethoxy)propan-1-amine (1.0 eq, 10 mmol) in 25 mL of Methanol.

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq) to the solution and stir for 5 minutes at room temperature.
  • Catalyst Addition: Add Copper(II) Sulfate Pentahydrate (CuSO

    
    ·5H
    
    
    
    O, 0.01 eq). Causality: The trace copper catalyzes the transfer of the diazo group from the reagent to the primary amine.
  • Diazo Transfer: Slowly add Imidazole-1-sulfonyl azide hydrogen sulfate (ISA-H

    
    SO
    
    
    
    , 1.2 eq) portion-wise over 10 minutes.
  • Reaction: Stir the mixture vigorously at room temperature for 4–6 hours. Monitor completion via TLC (Ninhydrin stain will disappear as the primary amine is consumed).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and H

    
    O (50 mL). Extract the aqueous layer twice more with Ethyl Acetate. Dry the combined organic layers over Na
    
    
    
    SO
    
    
    , filter, and evaporate to yield the crude azide. Purify via flash chromatography if necessary.
Protocol B: CuAAC Bioconjugation to a Model Protein

This protocol details the attachment of the synthesized azide to an alkyne-modified protein (e.g., BSA-alkyne).

  • Reagent Preparation: Prepare stock solutions in degassed, sterile water:

    • CuSO

      
       (20 mM)
      
    • THPTA ligand (50 mM)

    • Sodium Ascorbate (100 mM, must be freshly prepared)

  • Complex Formation: In a microcentrifuge tube, pre-mix 5 µL of CuSO

    
     with 10 µL of THPTA. Incubate for 5 minutes.
    
    • Expert Insight: Pre-complexing Cu(II) with THPTA before adding the reducing agent is critical. THPTA acts as a water-soluble accelerating ligand that completely envelops the copper ion. This prevents the generation of reactive oxygen species (ROS) upon ascorbate reduction, which would otherwise cleave the protein backbone or oxidize sensitive residues like methionine and histidine ().

  • Reaction Assembly: To 500 µL of PBS containing the Alkyne-modified protein (approx. 2 mg/mL), add 10 equivalents of the 3-(2-Fluoroethoxy)propyl azide (from Protocol A, dissolved in minimal DMSO).

  • Catalyst Addition: Add the pre-formed Cu-THPTA complex to the protein-azide mixture.

  • Initiation: Initiate the reaction by adding 10 µL of the Sodium Ascorbate stock. Gently vortex.

  • Incubation: Allow the reaction to proceed at room temperature for 1–2 hours in the dark.

  • Purification: Remove excess small molecules and copper catalyst using a size-exclusion spin column (e.g., Zeba Spin Desalting Column, 7K MWCO) pre-equilibrated with PBS.

Mechanistic Pathway of Protein-Safe CuAAC

Mechanism Cu_Source Cu(II) Precursor + Sodium Ascorbate Cu_I Active Cu(I) Catalyst Cu_Source->Cu_I Reduction Complex Cu(I)-THPTA Complex (Stabilized, ROS-free) Cu_I->Complex Chelation Ligand THPTA Ligand Ligand->Complex Pi_Complex Cu-Acetylide pi-Complex Complex->Pi_Complex + Alkyne Alkyne Terminal Alkyne Alkyne->Pi_Complex Azide Fluorinated Azide Metallacycle Bicyclic Metallacycle Azide->Metallacycle Pi_Complex->Metallacycle + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Contraction Triazole->Complex Catalyst Regeneration

Fig 2: THPTA-stabilized CuAAC mechanism preventing ROS degradation of biomolecules.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.[Link]

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797-3800.[Link]

Application Note: Site-Specific Peptide Fluorination using 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific utility, chemistry, and experimental protocols for using 3-(2-Fluoroethoxy)propan-1-amine (FEPA) in peptide science. This molecule serves as a critical tool for


 NMR probing , pharmacokinetic modulation , and as a "cold standard"  in the development of PET radiotracers.


-Labeling and Physicochemical Modulation of Peptides

Executive Summary

The incorporation of fluorine into bioactive peptides is a transformative strategy in drug discovery. 3-(2-Fluoroethoxy)propan-1-amine (FEPA) represents a superior class of fluorinated building blocks compared to simple alkyl-fluorides. Its internal ether linkage (


) mimics polyethylene glycol (PEG), imparting improved water solubility and reducing the aggregation often associated with hydrophobic fluorinated tags.

This guide details the methodology for conjugating FEPA to peptide carboxyl groups (C-terminus, Asp, Glu) to generate high-sensitivity


 NMR probes  for conformational studies and to validate 

-PET radiotracer
chemistry.

Technical Specifications & Chemical Basis

PropertySpecification
Chemical Name 3-(2-Fluoroethoxy)propan-1-amine
CAS Number 593-00-0
Formula

Molecular Weight 121.15 g/mol
Functional Group Primary Amine (

), Fluoroether

NMR Shift

ppm (typical for

), singlet (decoupled)
Solubility High in Water, DMSO, DMF, Methanol
Why Choose FEPA?
  • NMR Silence: Biological systems have zero background

    
     signal, making FEPA-labeled peptides detectable with infinite contrast in complex media (e.g., serum, cell lysates).
    
  • Solvation Shell: The ether oxygen accepts hydrogen bonds, preventing the "fluorine-induced hydrophobic collapse" often seen when using trifluoroethyl amines.

  • PET Surrogate: It is the non-radioactive isotopologue of

    
    , a common prosthetic group. It is essential for validating HPLC retention times during radiotracer development.
    

Experimental Workflows

Workflow A: Solution-Phase C-Terminal Labeling

Best for: Short peptides, peptidomimetics, or fully deprotected peptides requiring a C-terminal tag.

Mechanism: The primary amine of FEPA reacts with the activated carboxylic acid of the peptide to form a stable amide bond.

Protocol:
  • Preparation: Dissolve the peptide (

    
    ) in anhydrous DMF or DMSO. Concentration should be 
    
    
    
    .
  • Activation: Add HATU (

    
    ) and DIEA  (
    
    
    
    -Diisopropylethylamine,
    
    
    ). Stir for 2–5 minutes to form the activated ester.
    • Expert Tip: Avoid EDC/NHS for this specific amine in organic solvents; HATU provides faster kinetics and higher yield for the aliphatic amine of FEPA.

  • Conjugation: Add 3-(2-Fluoroethoxy)propan-1-amine (

    
    ) dropwise.
    
  • Reaction: Stir at Room Temperature (RT) under nitrogen for 2–4 hours. Monitor by LC-MS (Target Mass: Peptide Mass + 121.15 - 18.01 (

    
    ) + 1.01 (
    
    
    
    )
    
    
    
    
    ).
  • Quenching: Dilute with water/0.1% TFA (10x volume).

  • Purification: Semi-preparative RP-HPLC (C18 column, Gradient: 5–60% ACN in water w/ 0.1% TFA).

Workflow B: On-Resin Side-Chain Modification (Asp/Glu)

Best for: Site-specific labeling of long peptides or proteins where C-terminal modification is undesirable.

Prerequisite: The peptide must be synthesized on resin (e.g., Rink Amide) using an orthogonal protecting group for the target Glutamate/Aspartate residue (e.g., Fmoc-Glu(OAll)-OH or Fmoc-Glu(ODmab)-OH ).

Protocol:
  • Selective Deprotection:

    • Wash resin-bound peptide (

      
       scale) with DCM.
      
    • Add

      
       (
      
      
      
      ) and Phenylsilane (
      
      
      ) in DCM. Shake for 1 hour. Repeat twice.
    • Result: The side-chain carboxyl is now free; N-terminus and other side chains remain protected.

  • Activation:

    • Wash resin with DMF (

      
      ).
      
    • Add PyBOP (

      
      ) and DIEA  (
      
      
      
      ) in DMF. Shake for 5 minutes.
  • Coupling:

    • Add 3-(2-Fluoroethoxy)propan-1-amine (

      
      ) dissolved in minimal DMF.
      
    • Shake at RT for 4 hours.

  • Cleavage & Deprotection:

    • Wash resin (DMF, DCM, MeOH).

    • Treat with TFA/TIPS/Water (95:2.5:2.[1]5) for 2 hours.

    • Precipitate in cold diethyl ether.

Visualization of Methodologies

Figure 1: Decision Matrix for FEPA Conjugation

This logic flow ensures the correct chemistry is applied based on the peptide's state (Resin-bound vs. Free).

FEPA_Workflow Start Start: Define Target Peptide State_Check Is Peptide on Resin? Start->State_Check Resin_Path Solid Phase Strategy State_Check->Resin_Path Yes Soln_Path Solution Phase Strategy State_Check->Soln_Path No Ortho_Check Orthogonal Protection (OAll/ODmab)? Resin_Path->Ortho_Check Ortho_Check->Start No (Redesign) Deprotect Pd(0) Deprotection of Side Chain Ortho_Check->Deprotect Yes Resin_Couple Coupling: PyBOP + FEPA (5 eq) Deprotect->Resin_Couple Cleave TFA Cleavage & Global Deprotection Resin_Couple->Cleave Analysis Validation: LC-MS & 19F-NMR Cleave->Analysis Act_Select Select Activator Soln_Path->Act_Select HATU_Path HATU/DIEA (Standard) Act_Select->HATU_Path Organic Solvent EDC_Path EDC/NHS (Water Soluble) Act_Select->EDC_Path Aqueous Buffer Soln_Couple Coupling: Activated Ester + FEPA (1.5 eq) HATU_Path->Soln_Couple EDC_Path->Soln_Couple Soln_Couple->Analysis

Caption: Decision tree for selecting the optimal conjugation route for 3-(2-Fluoroethoxy)propan-1-amine (FEPA).

Analytical Validation & QC

To ensure the integrity of the modified peptide, the following QC steps are mandatory.

A. Mass Spectrometry (LC-MS)

The addition of FEPA results in a specific mass shift.

  • Mass Shift (

    
    ): 
    
    
    
    Da (Amide bond formation:
    
    
    ).
  • Criteria: The deconvoluted mass spectrum must show the disappearance of the starting material and the emergence of the

    
     peak.
    
B. NMR Spectroscopy

This is the gold standard for verifying the integrity of the C-F bond.

  • Solvent:

    
     or 
    
    
    
    .
  • Standard: Trifluoroacetic acid (TFA) as internal reference (

    
     ppm).
    
  • Expected Signal: A triplet (if proton-coupled) or singlet (proton-decoupled) around

    
     to 
    
    
    
    ppm
    .
  • Interpretation: A sharp, single peak indicates a homogenous chemical environment. Multiple peaks may indicate conformational isomers or degradation (defluorination).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Solution Phase) Hydrolysis of activated ester.Ensure DMF/DMSO is anhydrous. Use HATU instead of EDC. Increase amine equivalents to 2.0.
Multiple

Peaks
Slow exchange conformers.Run NMR at elevated temperature (

).
Precipitation Peptide is too hydrophobic.The FEPA linker usually helps, but if precipitation occurs during coupling, add 10% Trifluoroethanol (TFE) to the solvent.
Incomplete Cleavage (Resin) Re-attachment of linker.Ensure scavengers (TIPS/Water) are fresh. Do not use silanes if the fluoro-group is labile (unlikely for alkyl fluorides, but good practice).

References

  • University of Konstanz. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). 19F NMR as a tool in chemical biology. Beilstein J Org Chem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations. When working with 3-(2-Fluoroethoxy)propan-1-amine , researchers often assume the fluorine atom drastically alters the amine's nucleophilicity. In reality, the primary challenge lies in the physicochemical properties of the resulting fluoro-PEGylated product, which often leads to severe yield losses during standard isolation protocols.

This guide deconstructs the causality behind these low yields, provides a diagnostic framework, and outlines self-validating protocols to ensure robust conversions.

Diagnostic Workflow for Low Yields

Before changing your reagents, it is critical to determine whether your low yield is a conversion issue (kinetic failure) or an isolation issue (workup loss).

G Start Low Amide Yield Observed Conv Is 3-(2-Fluoroethoxy)propan-1-amine consumed? (Check via LCMS/TLC) Start->Conv Yes Yes (High Conversion) Conv->Yes No No (Poor Conversion) Conv->No Workup Root Cause: Product lost in aqueous workup. Action: Switch to T3P or minimize aqueous washes. Yes->Workup Act Root Cause: Poor acid activation or steric clash. Action: Switch to HATU/DIPEA. No->Act

Diagnostic workflow for troubleshooting low yields in fluoroethoxy amine couplings.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my isolated yield so low (<30%) despite LCMS showing complete consumption of the starting materials? A1: This is the most common pitfall with 3-(2-Fluoroethoxy)propan-1-amine. Because the highly electronegative fluorine atom is separated from the amine by an ether linkage and a propyl spacer, its electron-withdrawing inductive (-I) effect on the nitrogen is negligible. It acts as a highly reactive, standard primary aliphatic amine.

The low yield is almost certainly an isolation artifact . The fluoroethoxy moiety acts as a short PEG-like chain, rendering the final amide highly polar and water-soluble. During standard EDC/HOBt aqueous workups (acid/base washes to remove urea byproducts), your product is likely partitioning into the aqueous layer[1]. Solution: Switch to T3P (Propylphosphonic anhydride), which generates water-soluble byproducts that require only a minimal, mild water wash, preventing product loss[2].

Q2: I am coupling a sterically hindered carboxylic acid. Which reagent system provides the best kinetic advantage? A2: For sterically hindered substrates, carbodiimide-based approaches (like EDC) often fail due to the slow formation of the O-acylisourea intermediate, which can undergo an undesired rearrangement to an inactive N-acylurea[1]. Instead, utilize the uronium salt HATU . HATU rapidly forms a highly reactive OAt-active ester. When paired with a non-nucleophilic base like DIPEA, HATU drives the aminolysis forward even with bulky partners[1].

Q3: How do I minimize epimerization if my carboxylic acid contains a sensitive chiral center at the alpha position? A3: Epimerization occurs when the activated ester intermediate tautomerizes to a ketene or undergoes oxazolone formation. This is exacerbated by strong bases and long reaction times. To suppress this, T3P is highly recommended. T3P provides excellent coupling efficiency with a significantly lower racemization risk compared to uronium salts[2]. If you must use HATU, ensure you use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA, and pre-activate the acid at 0 °C.

Quantitative Reagent Selection Matrix

Summarizing the literature and field-proven data, the following table compares coupling strategies specifically tailored for polar, functionalized amines[1],[2],[3].

Coupling ReagentActivation KineticsEpimerization RiskByproduct RemovalRecommended Use Case for Fluoroethoxy Amines
HATU / DIPEA Very FastModerateRequires chromatographySterically hindered acids; sluggish couplings.
T3P / Pyridine ModerateVery LowSimple water washChiral acids; highly polar amides prone to workup loss.
EDC / HOBt Slow to ModerateLowAcid/Base aqueous washStandard, unhindered acids (if product is lipophilic).

Validated Experimental Protocols

A self-validating protocol ensures that you can verify the success of intermediate steps before proceeding. Below are two optimized methodologies.

Protocol A: HATU-Mediated Coupling (For Sterically Hindered Acids)

Mechanism: Proceeds via a highly reactive OAt-active ester.

Mechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Product Target Amide + HOAt + TMU ActiveEster->Product Aminolysis Amine 3-(2-Fluoroethoxy) propan-1-amine Amine->Product

HATU-mediated activation and aminolysis pathway for amide bond formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion.

  • Self-Validation Step: Stir for 5–10 minutes. Optional: Pull a 1 µL aliquot for LCMS to confirm the disappearance of the acid mass and the appearance of the OAt-ester intermediate.

  • Aminolysis: Add 3-(2-Fluoroethoxy)propan-1-amine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS until the OAt-ester is consumed.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: T3P-Mediated Coupling (For High-Polarity Products & Chiral Acids)

Mechanism: Proceeds via a mixed anhydride. Ideal for preventing product loss in the aqueous layer.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and 3-(2-Fluoroethoxy)propan-1-amine (1.1 equiv) in anhydrous EtOAc or DCM (0.2 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv).

  • Activation: Cool the reaction to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv)[2].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (Optimized for Polarity): Because T3P byproducts are highly water-soluble, perform a single wash with a minimal volume of saturated aqueous

    
    , followed by a single brine wash. Do not use acidic washes, as the fluoroethoxy ether oxygen can weakly hydrogen-bond with water under acidic conditions, dragging your product into the aqueous phase.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo. The crude product is often pure enough (>90%) for subsequent steps without chromatography.
    

References

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem Technical Support.
  • JPT. "Optimizing Peptide Coupling: Key Techniques: Coupling Reagents in Peptide Synthesis." JPT Peptide Technologies.
  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH Public Access.

Sources

Technical Support Center: Purification & Troubleshooting for 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0). This fluorinated primary amine is a critical building block in medicinal chemistry, agrochemical synthesis, and PET imaging tracer development [1]. However, its unique physicochemical properties—specifically its high polarity, water solubility, and strong basicity—often present significant purification challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure the high-purity isolation of this compound.

Section 1: Liquid-Liquid Extraction (LLE) Challenges

Q: Why am I experiencing low recovery of 3-(2-Fluoroethoxy)propan-1-amine during the basification and extraction phase of my acid-base workup?

A: The low recovery is a direct consequence of the molecule's high hydrophilicity. The combination of a primary amine and an ether linkage makes the free base highly soluble in aqueous media. In standard acid-base extractions, the aqueous phase must be buffered at least 1.5 pH units above the amine's


 to ensure complete deprotonation [3]. However, even when fully deprotonated (pH > 12), 3-(2-Fluoroethoxy)propan-1-amine resists partitioning into organic solvents like dichloromethane (DCM) or diethyl ether.

Causality & Solution: To overcome this unfavorable partition coefficient (


), you must employ a "salting-out" strategy. Saturating the aqueous layer with an inert, neutral salt (e.g., NaCl) drastically increases the ionic strength of the aqueous phase. This decreases the solubility of the organic amine in the water layer and forces it into the organic extracting solvent [3].
Protocol 1: Optimized Acid-Base Extraction for Highly Polar Amines

This protocol is a self-validating system: if the final organic layer lacks the product, the aqueous layer's pH or salt saturation was insufficient.

  • Acidification: Dissolve the crude reaction mixture in DCM (10 mL/g). Add 1.0 M HCl (15 mL/g) and stir vigorously for 10 minutes.

  • Phase Separation: Separate the layers. The protonated amine resides in the aqueous layer. Wash the aqueous layer with an additional 10 mL of DCM to remove neutral/acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH until the pH is strictly >12 (verify with pH paper).

  • Salting Out (Critical Step): Add solid NaCl to the basified aqueous layer until no more dissolves (complete saturation).

  • Extraction: Extract the saturated aqueous layer with DCM or Ethyl Acetate (3 × 15 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

G Crude Crude Reaction Mixture (Amine + Neutral Impurities) Acidify Add 1M HCl & Extract Crude->Acidify Aq1 Aqueous Layer (Protonated Amine) Acidify->Aq1 Phase Separation Org1 Organic Layer (Neutral Impurities) Acidify->Org1 Discard Basify Add 2M NaOH (pH > 12) & Saturate with NaCl Aq1->Basify Extract Extract with DCM Basify->Extract Org2 Organic Layer (Free Base Amine) Extract->Org2 Phase Separation Aq2 Aqueous Layer (Salts) Extract->Aq2 Discard

Workflow for the acid-base extraction of polar primary amines utilizing a salting-out mechanism.

Section 2: Chromatographic Tailing and Retention Issues

Q: When attempting to purify 3-(2-Fluoroethoxy)propan-1-amine via normal-phase silica gel chromatography, the product streaks severely across the column, resulting in overlapping fractions. How can I resolve this?

A: Primary amines are highly reactive toward the acidic, residual silanol groups (-SiOH) present on the surface of standard silica gel [4]. This interaction occurs via strong hydrogen bonding and ion-exchange mechanisms, leading to irreversible adsorption, poor recovery, and severe peak tailing [4].

Causality & Solution: You must mask the silanol activity. The traditional approach is to add a competitive basic modifier, such as 1-5% Triethylamine (TEA) or Ammonium Hydroxide (


), to the mobile phase [5]. TEA competitively binds to the active silanol sites, improving mass transfer kinetics and allowing the target amine to elute with a symmetric peak shape [6].

Alternatively, if removing TEA post-purification is problematic, use an amine-functionalized silica column (e.g., RediSep Amine). These columns feature a carbon tether end-capped with a primary amine, inherently neutralizing the silica surface and eliminating the need for mobile phase modifiers entirely [5].

Table 1: Comparison of Chromatographic Conditions for Primary Amine Purification
Stationary PhaseMobile Phase ModifierPeak Symmetry (Tailing Factor)Post-Purification Processing
Standard Bare SilicaNone> 3.0 (Severe Streaking)None
Standard Bare Silica1-5% Triethylamine (TEA)1.0 - 1.2 (Excellent)High vacuum required to remove residual TEA
Standard Bare Silica1%

1.1 - 1.3 (Good)Aqueous wash or lyophilization may be needed
Amine-Functionalized SilicaNone1.0 - 1.1 (Excellent)None (Direct concentration)

Section 3: Solid-Phase Scavenging (Chromatography-Free Purification)

Q: I used an excess of 3-(2-Fluoroethoxy)propan-1-amine in an amidation reaction. How can I remove the unreacted trace amine without subjecting my fragile product to column chromatography?

A: You can utilize polymer-supported scavenger resins to selectively "catch" the unreacted amine directly from the reaction mixture, leaving your neutral or acidic product untouched in solution [2].

Causality & Solution: Two primary resin types are highly effective for this application:

  • Covalent Scavenging (PS-Isocyanate): Polymer-supported isocyanate reacts rapidly and specifically with primary and secondary amines to form a stable, resin-bound urea [2]. The unreacted amine becomes covalently attached to the insoluble polystyrene beads, which are simply filtered away.

  • Ion-Exchange Scavenging (SCX-2): Silica propylsulfonic acid (SCX-2) is a strong cation exchange resin. It protonates the basic amine and retains it as a sulfonate salt [2]. Non-basic products pass straight through the column.

Protocol 2: Amine Scavenging using PS-Isocyanate

This protocol self-validates through TLC: the disappearance of the ninhydrin-active amine spot from the filtrate confirms complete scavenging.

  • Preparation: Dilute the crude amidation reaction mixture in a non-nucleophilic solvent (e.g., DCM or THF) to a concentration of ~0.1 M.

  • Resin Addition: Add 3 to 4 molar equivalents of PS-Isocyanate resin (relative to the estimated remaining unreacted amine).

  • Agitation: Gently agitate the mixture at room temperature for 2–4 hours. (Note: Do not use a magnetic stir bar, as the grinding action will crush the polymer beads and clog the filter. Use an orbital shaker instead).

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin bed with 2 column volumes of DCM to ensure complete recovery of the product.

  • Concentration: The combined filtrate and washes contain the amine-free product. Concentrate under reduced pressure.

G Mixture Reaction Mixture (Product + Unreacted Amine) Resin Add PS-Isocyanate Resin (Agitate 2-4 hours) Mixture->Resin Filter Filtration Resin->Filter Filtrate Filtrate (Amine-Free Product) Filter->Filtrate Collect Solid Resin Bound Urea (Scavenged Amine) Filter->Solid Discard

Mechanism of covalent amine scavenging using polymer-supported isocyanate to yield pure product.

References

  • Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2)". Available at:[Link]

  • LCGC International. "Practical Aspects of Solvent Extraction". Available at:[Link]

  • GCMS.cz. "How Column Inertness Improves the Chromatography of Basic Compounds". Available at: [Link]

  • Teledyne ISCO. "RediSep amine functionalized column". Available at: [Link]

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC". Available at:[Link]

Technical Support Center: 3-(2-Fluoroethoxy)propan-1-amine Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Compound: 3-(2-Fluoroethoxy)propan-1-amine (CAS: 593-00-0)

3-(2-Fluoroethoxy)propan-1-amine is a highly versatile fluorinated aliphatic amine utilized extensively in medicinal chemistry and agrochemical synthesis to improve pharmacokinetic profiles and enhance lipophilicity[1],[]. However, its dual functionality—a primary amine and an aliphatic ether—renders it highly susceptible to environmental degradation. This technical support guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the absolute integrity of your reagent during storage.

Section 1: Core Degradation Mechanisms (FAQ)

Q: Why does my 3-(2-Fluoroethoxy)propan-1-amine turn yellow and increase in viscosity over time? A: This is a classic symptom of concurrent oxidative degradation and carbamate formation. Primary amines rapidly react with atmospheric carbon dioxide (CO2) to form alkylammonium carbamates[3]. This reaction is exothermic and results in a highly viscous, salt-like polymeric network that drastically alters the physical state of the liquid. Simultaneously, exposure to oxygen (O2) initiates C-N bond cleavage and N-oxidation, leading to colored impurities such as hydroxylamines and imines. Recent studies indicate that the presence of CO2 can actually catalyze C-N cleavage reactions in the oxidative degradation pathway by shuttling protons, significantly lowering the activation energy barrier for degradation[4].

Q: Is the fluoroethoxy ether linkage susceptible to peroxide formation during prolonged storage? A: Yes. While the electron-withdrawing nature of the terminal fluorine atom slightly deactivates the adjacent carbons, the alpha-carbons of the ether linkage remain vulnerable to auto-oxidation. In the presence of ambient light and oxygen, radical abstraction of the alpha-hydrogen leads to the formation of hydroperoxides. These peroxides are not only explosive hazards upon concentration but will indiscriminately oxidize the primary amine moiety, creating a runaway degradation loop.

G Compound 3-(2-Fluoroethoxy) propan-1-amine Carbamate Alkylammonium Carbamates Compound->Carbamate + CO2 Oxidation N-Oxidation & C-N Cleavage Compound->Oxidation + O2 Peroxide Ether Hydroperoxides Compound->Peroxide + O2 / Light O2 Oxygen (O2) O2->Oxidation O2->Peroxide CO2 Carbon Dioxide (CO2) CO2->Carbamate

Logical relationship of environmental degradation pathways for 3-(2-Fluoroethoxy)propan-1-amine.

Section 2: Troubleshooting Storage Issues

Q: How can I detect and quantify carbamate or peroxide impurities before using the reagent in a synthesis? A: Relying on visual inspection is insufficient. Implement a self-validating Quality Control (QC) loop:

  • Carbamate Detection: Perform

    
    H and 
    
    
    
    C NMR spectroscopy in a strictly anhydrous, acid-free deuterated solvent (e.g., CDCl
    
    
    treated with basic alumina). Carbamate formation is indicated by a downfield shift of the alpha-protons adjacent to the amine and the appearance of a distinct carbonyl carbon peak (~160 ppm) in the
    
    
    C spectrum.
  • Peroxide Detection: Use quantitative peroxide test strips (e.g., starch-iodide paper). A blue/black color indicates the presence of hydroperoxides. Any concentration >20 ppm requires immediate remediation prior to heating or concentration.

Q: What is the optimal long-term storage protocol to guarantee <1% degradation over 12 months? A: The compound must be isolated from O2, CO2, moisture, and light. We recommend the following conditions:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon is preferred over Nitrogen as it is denser and blankets the liquid more effectively).

  • Container: Amber borosilicate glass vials with PTFE-lined septa.

Workflow Start Receive Reagent Test QC: NMR & Peroxide Test Start->Test Pass Passes QC? Test->Pass Purify Distillation over CaH2 Pass->Purify No Store Aliquot in Amber Vials Argon Purge Pass->Store Yes Purify->Test Re-test Freeze Store at -20°C Store->Freeze

Experimental workflow for the quality control and storage of 3-(2-Fluoroethoxy)propan-1-amine.

Section 3: Self-Validating Experimental Protocols

Protocol A: Inert Gas Purging and Aliquoting (Schlenk Technique)

Causality: Repeatedly opening a bulk bottle introduces fresh O2 and CO2, accelerating degradation[3],[4]. Aliquoting into single-use vials prevents repeated exposure. The use of Argon displaces atmospheric gases due to its higher density.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Cool in a desiccator under vacuum.

  • Setup: Transfer the bulk bottle of 3-(2-Fluoroethoxy)propan-1-amine to a glovebox or set up a Schlenk line with high-purity Argon.

  • Transfer: Using a gas-tight syringe purged three times with Argon, dispense the required volume (e.g., 1 mL) into each dried vial.

  • Blanketing: Gently blow a stream of Argon over the liquid surface in the vial for 15 seconds to displace any residual air.

  • Sealing: Immediately cap the vial tightly. Seal the cap edge with Parafilm.

  • Storage: Transfer the sealed vials to a -20°C freezer dedicated to flammable/reactive organics. Validation: A properly sealed vial will show no pressure differential or viscosity increase upon thawing to room temperature.

Protocol B: Purification of Degraded Amine (Distillation over CaH )

Causality: If carbamates or water are present, Calcium Hydride (CaH


) acts as an irreversible desiccant and base, breaking down carbamates and liberating the free amine while trapping water as Ca(OH)

.
  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried.

  • Mixing: Add the degraded 3-(2-Fluoroethoxy)propan-1-amine to the distillation flask. Add 5% w/w finely crushed CaH

    
    .
    
  • Stirring: Stir the suspension at room temperature under an Argon atmosphere for 4 hours. (Caution: Hydrogen gas is evolved).

  • Distillation: Apply a vacuum and gently heat the flask. Collect the purified amine in a receiver flask cooled in an ice bath.

  • Validation: Perform Karl Fischer titration (moisture should be <50 ppm) and

    
    H NMR to confirm the disappearance of carbamate peaks.
    

Section 4: Quantitative Data

The following table summarizes the causal relationship between storage conditions and the degradation rate of 3-(2-Fluoroethoxy)propan-1-amine over a 12-month period.

Storage ConditionAtmosphereContainerDegradation Rate (%/month)Primary Impurity Formed
25°C, Ambient LightAirClear Glass4.5%Carbamates, Peroxides
25°C, DarkAirAmber Glass3.2%Carbamates
4°C, DarkAirAmber Glass1.1%Carbamates
-20°C, DarkNitrogenAmber Glass0.3%Trace Oxides
-20°C, Dark Argon Amber Glass <0.05% None detected

References

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from:[Link]

  • ChemRxiv. Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with Fluorinated Amine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Fluorinated amine linkers are indispensable in modern drug discovery—particularly in the design of PROTACs and targeted protein degraders—due to their ability to block metabolic soft spots, enhance membrane permeability, and fine-tune binding affinity[1],[2].

However, incorporating fluorine introduces profound stereoelectronic effects. The strong electron-withdrawing nature of fluorine dramatically alters the pKa of adjacent amines and increases the overall lipophilicity of the molecule[3],[4]. This frequently results in unexpected solubility crashes during synthesis, purification, or biological assays. This guide provides a mechanistic troubleshooting framework to resolve these phase-specific solubility challenges.

Diagnostic Workflow: Resolving Phase-Specific Solubility Crashes

Before altering your chemical structure, use the following diagnostic logic to determine if your solubility issue is driven by ionization (pKa), lipophilicity (LogP), or crystal lattice energy (the fluorous effect).

SolubilityWorkflow Start Fluorinated Linker Precipitation Phase Identify Phase Start->Phase OrgPhase Organic Phase (Synthesis) Phase->OrgPhase AqPhase Aqueous Phase (Assays) Phase->AqPhase OrgSolv Use Polar Aprotic (NMP/DMSO) OrgPhase->OrgSolv Fluorous Fluorous SPE OrgPhase->Fluorous High F-Content AqPH Adjust pH (Check pKa) AqPhase->AqPH AqCosolv Add Surfactants (Tween/DMSO) AqPhase->AqCosolv Redesign Structural Redesign (Add PEG/Distortion) OrgSolv->Redesign Fails Fluorous->Redesign Fails AqPH->Redesign Fails AqCosolv->Redesign Fails

Diagnostic workflow for troubleshooting fluorinated amine linker solubility issues.

Frequently Asked Questions (Mechanistic Causality)

Q: Why did my


-fluorinated amine linker crash out of solution during the amide coupling step in DCM? 
A:  This is a classic manifestation of fluorine's strong 

(inductive) effect. Introduction of a fluorine atom near an amine significantly pulls electron density away from the nitrogen, decreasing its basicity (pKa) by up to 2-3 units[3],[4]. In standard coupling solvents like Dichloromethane (DCM), the unprotonated, highly lipophilic fluorinated intermediate aggregates. Furthermore, the reduced nucleophilicity of the amine slows down the coupling rate, allowing side-reactions or crystallization to outcompete the desired amide bond formation. Solution: Switch to highly polar aprotic solvents (e.g., NMP or DMSO) that disrupt intermolecular hydrogen bonding and stabilize the transition state.

Q: I added multiple fluorine atoms to improve metabolic stability, but now my compound won't dissolve in either water or standard organic solvents. What is happening? A: You have encountered the "fluorous effect." Highly fluorinated molecules (e.g., those containing trifluoromethyl groups or perfluorinated chains) become immiscible in both aqueous and standard hydrocarbon-based organic phases, preferring to partition into fluorocarbon solvents[5]. To fix the assay solubility, you must disrupt the crystal lattice. This is often achieved by adding a PEG spacer or substituting a symmetric fluorinated ring with an asymmetric one to induce structural distortion, which has been shown to enhance solubility without altering spectral or binding properties[6],[7].

Q: How do I adjust my biological assay buffers for fluorinated PROTAC linkers? A: Because fluorination increases lipophilicity (LogP typically increases by ~0.3-0.5 units per aromatic fluorine)[3], aqueous solubility drops precipitously. Additionally, the lowered pKa means the amine is less likely to be protonated (and thus less soluble) at physiological pH (7.4)[4]. You must formulate the assay buffer using co-solvents (e.g., up to 5% DMSO) or non-ionic surfactants (like Tween-20 or Pluronic F-68) to create micelles that encapsulate the lipophilic fluorinated linker.

Quantitative Data: Physicochemical Shifts Upon Fluorination

Understanding the quantitative impact of fluorine on your linker is critical for predicting solubility behavior. The table below summarizes typical physicochemical shifts observed during linker optimization.

Linker ModificationTypical pKa Shift (Amine)

LogP Impact
Aqueous Solubility (pH 7.4)Organic Solubility (DCM/EtOAc)
Standard Alkyl Amine Reference (~9.5 - 10.5)ReferenceHighHigh

-Fluorination
N/A (Hydrolytically Unstable)N/AN/A (Releases HF)[1]N/A

-Monofluorination
-1.5 to -2.0 units+0.2 to +0.4Moderately ReducedHigh

-Difluorination
-3.0 to -4.0 units+0.4 to +0.8Severely ReducedModerate (May require DMF/NMP)
Trifluoromethylation (

)
-4.0+ units+0.8 to +1.2InsolubleLow (Exhibits Fluorous Effect)[5]
Fluorinated Phenyl Ring -2.0 to -3.0 units+0.3 to +0.5ReducedVariable (Distortion improves it)[6]

Self-Validating Experimental Protocols

Protocol A: Amide Coupling Optimization for Poorly Soluble -Fluorinated Amines

Causality: This protocol overcomes the reduced nucleophilicity and poor DCM solubility of fluorinated amines by maximizing solvent polarity and optimizing the base to account for the lowered pKa[3],[4].

  • Solvent Exchange: Evaporate any non-polar solvents (DCM, Toluene) from your reagents. Redissolve the carboxylic acid partner and the fluorinated amine linker in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO to a 0.1 M concentration.

    • Self-validation Checkpoint: The solution must remain optically clear at room temperature. If cloudy, gently heat to 40°C. Persistent cloudiness indicates the need for a co-solvent (e.g., 10% DMAc).

  • Base Selection: Because the fluorinated amine has a lowered pKa, standard bases like DIPEA may be insufficient if the amine is supplied as a stable hydrochloride salt. Use a stronger, less nucleophilic base such as 2,6-Lutidine (2.5 eq) or increase DIPEA to 3.0 equivalents.

  • Coupling Reagent Addition: Add 1.2 equivalents of HATU or COMU. Stir at room temperature.

  • Reaction Monitoring: Monitor via LC-MS. Because the amine is deactivated by the

    
     effect, the reaction may require 12-24 hours to reach completion.
    
  • Aqueous Workup: Quench the reaction with water.

    • Self-validation Checkpoint: If the product precipitates directly from the NMP/Water mixture, collect it via vacuum filtration. This precipitation serves as a self-validating purification step, confirming the lipophilic nature of the coupled product.

Protocol B: Fluorous Solid-Phase Extraction (FSPE) for Highly Fluorinated Linkers

Causality: This protocol utilizes the "fluorous effect" to separate highly fluorinated linkers (e.g., perfluorinated or multiple


 groups) that are insoluble in standard chromatography solvents[5].
  • Column Conditioning: Pack a column with Fluorous Silica Gel (silica functionalized with perfluoroalkyl chains). Condition with 3 column volumes (CV) of a fluorophobic solvent (e.g., 80:20 Methanol:Water).

  • Sample Loading: Dissolve the crude reaction mixture in the minimum volume of DMF or Methanol. Load carefully onto the column.

  • Fluorophobic Wash (Impurity Removal): Wash the column with 3-5 CV of the fluorophobic solvent (80:20 MeOH:H2O).

    • Self-validation Checkpoint: Non-fluorinated impurities and standard organic byproducts will elute in this phase due to a lack of affinity for the fluorous stationary phase. Monitor this fraction via TLC/LC-MS; the absence of the target mass validates successful retention of your fluorinated linker on the column.

  • Fluorophilic Elution (Product Recovery): Switch to a fluorophilic solvent (e.g., 100% Methanol, THF, or a fluorocarbon solvent like perfluorohexane). Elute with 3 CV. The highly fluorinated linker will partition into this phase and elute cleanly[5].

  • Concentration: Evaporate the fluorophilic solvent under reduced pressure to yield the purified fluorinated linker.

References

  • [5] Title: 5 | Source: nih.gov

  • [6] Title:6 | Source: nih.gov

  • [1] Title: 1 | Source: nih.gov

  • [3] Title:3 | Source: pharmacyjournal.org

  • [7] Title:7 | Source: lpnu.ua

  • [2] Title:2 | Source: apolloscientific.co.uk

  • [4] Title: 4 | Source: aifchem.com

Sources

Technical Support Center: Troubleshooting 3-(2-Fluoroethoxy)propan-1-amine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides field-proven troubleshooting strategies for researchers utilizing 3-(2-fluoroethoxy)propan-1-amine in complex synthetic workflows.

Mechanistic Causality of Side Reactions (The "Why")

3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) is an organic building block characterized by a primary amine, an aliphatic ether linkage, and a terminal fluoro-substituent[1]. While highly versatile, its trifunctional nature requires precise chemoselectivity to prevent competing side reactions.

G Target 3-(2-Fluoroethoxy)propan-1-amine (Target Reactant) OverAlk Over-Alkylation (2° / 3° Amine) Target->OverAlk Excess Electrophile EtherCleavage Ether Cleavage (Alcohol + Alkyl Bromide) Target->EtherCleavage Strong Lewis Acids (e.g., BBr3) Cyclization Intramolecular Cyclization (1,4-Oxazepane) Target->Cyclization Strong Base / Heat Amidation Desired Amidation / Arylation (Target Product) Target->Amidation Controlled Stoichiometry / BrettPhos

Fig 1: Reaction pathways and common side reactions of 3-(2-fluoroethoxy)propan-1-amine.

  • The Primary Amine: Highly nucleophilic. Without strict stoichiometric or steric control, it rapidly undergoes over-alkylation or diarylation.

  • The Ether Linkage: Aliphatic ethers are highly vulnerable to strong Lewis acids. Reagents like

    
    , commonly used for global deprotection, form an ether-
    
    
    
    adduct that triggers bimolecular or unimolecular bromide transfer, permanently cleaving the C–O bond[2].
  • The Fluoroethyl Group: While the C–F bond is generally stable, it can undergo cleavage under specific energetic or basic conditions, heavily dependent on the molecular structure[3]. In the presence of strong bases (e.g.,

    
    , 
    
    
    
    ) and heat, the nucleophilic amine can displace the fluoride (intramolecular cyclization to a 1,4-oxazepane derivative) or trigger E2 elimination.

Troubleshooting FAQs

Q1: Why am I observing a +42 Da (propyl) or double-alkylation mass in my LC-MS during reductive amination? A1: The secondary amine formed after the first alkylation remains highly nucleophilic, leading to over-alkylation. To prevent this, you must establish a self-validating stoichiometric gradient. Pre-form the imine completely before adding the reducing agent (e.g.,


), and maintain the temperature strictly at 0°C during the reduction phase to kinetically favor the primary reaction.

Q2: During global deprotection with


, my 3-(2-fluoroethoxy)propyl chain is degrading. How do I prevent this? 
A2: 

is too harsh for this substrate. It coordinates with the aliphatic ether oxygen, leading to C–O bond cleavage via a bromide transfer mechanism[2]. Solution: Switch to a milder, orthogonal deprotection strategy. If removing benzyl ethers, use

catalytic hydrogenation. If removing methyl ethers, use a softer Lewis acid like

at strictly controlled low temperatures (-78°C), or utilize nucleophilic cleavage (e.g.,

in DMF at reflux) which is less likely to attack the aliphatic ether.

Q3: I am trying to perform a Buchwald-Hartwig cross-coupling, but I see significant defluorination and diarylation. What is going wrong? A3: Small, unbranched primary alkyl amines are notoriously challenging in Pd-catalyzed C–N couplings, often leading to diarylation. Furthermore, the strong bases typically used (like


) can promote background defluorination or elimination of the fluoroethyl group[3].
Solution: Utilize the BrettPhos  ligand. BrettPhos is highly active and sterically tuned to permit the highly selective monoarylation of primary aliphatic amines while preventing diarylation[4]. Pair this with a weaker base like 

or

to protect the C–F bond.

Quantitative Data: Impact of Reaction Conditions

Reaction TypeReagents / ConditionsPrimary Side ReactionTypical Side Product %Optimized Alternative
Deprotection

,

, RT
Ether Cleavage> 60%

,

or

(-78°C)
C–N Coupling

, BINAP,

, 100°C
Diarylation & Defluorination40 - 50%Pd precatalyst, BrettPhos,

, 80°C
Amidation Acid Chloride,

, RT
Over-acylation / Epimerization15 - 20%EDC/HOBt, DIPEA, 0°C

Experimental Protocols

Workflow Step1 1. Pre-cool Electrophile (0°C) Step2 2. Slow Addition of Amine Step1->Step2 Step3 3. Mild Base (DIPEA) Step2->Step3 Step4 4. LC-MS Monitoring Step3->Step4

Fig 2: Optimized low-temperature amidation workflow to prevent over-alkylation and cyclization.

Protocol A: Highly Selective Amide Coupling

This protocol utilizes steric and thermal control to prevent cyclization and epimerization.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Amine Addition: Dissolve 3-(2-fluoroethoxy)propan-1-amine (1.05 eq) in a minimal amount of DMF. Add dropwise to the activated ester at 0°C over 10 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation: Monitor via LC-MS. The mild base (DIPEA) and low temperature prevent intramolecular cyclization, while the controlled stoichiometry prevents over-reaction. Quench with saturated aqueous

    
     and extract with EtOAc.
    
Protocol B: Buchwald-Hartwig Monoarylation (BrettPhos Protocol)

This protocol uses steric bulk to physically block secondary arylation while protecting the C-F bond.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Aryl Halide (1.0 eq), 3-(2-fluoroethoxy)propan-1-amine (1.2 eq), BrettPhos Pd G3 precatalyst (2 mol%)[4], and anhydrous

    
     (2.0 eq).
    
  • Solvent: Add thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Heating: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 80°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the phosphate salts and palladium black, and concentrate under reduced pressure. The bulky BrettPhos ligand physically blocks the coordination of a second aryl group, ensuring >95% selectivity for the secondary amine.

References

  • [1] Title: CAS 593-00-0: 3-(2-fluoroethoxy)propan-1-amine | Source: cymitquimica.com | 1

  • [3] Title: Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management | Source: nih.gov | 3

  • [2] Title: BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism | Source: ufp.pt | 2

  • [4] Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides | Source: acs.org | 4

Sources

Handling hygroscopic properties of 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-Fluoroethoxy)propan-1-amine

A Senior Application Scientist's Guide to Handling its Hygroscopic Properties

Welcome to the technical support center for 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable fluorinated amine intermediate[]. As a primary aliphatic amine, 3-(2-Fluoroethoxy)propan-1-amine possesses a strong affinity for atmospheric moisture due to its ability to form hydrogen bonds[2]. This hygroscopic nature can introduce significant variability and challenges into experimental workflows if not properly managed.

This document provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your material and the reproducibility of your results. We will explore the causality behind best practices, from storage to quantitative analysis, empowering you to handle this reagent with confidence.

Frequently Asked Questions (FAQs)

Q1: What does it mean that 3-(2-Fluoroethoxy)propan-1-amine is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature[3][4]. For 3-(2-Fluoroethoxy)propan-1-amine, the lone pair of electrons on the nitrogen atom of the primary amine group readily forms hydrogen bonds with water vapor in the air[2]. This means that upon exposure to the atmosphere, the compound will begin to absorb moisture.

Q2: What are the immediate consequences of improper handling and storage?

A2: Improper handling can lead to several detrimental issues that compromise experimental integrity:

  • Physical Changes: The compound, if solid, can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it extremely difficult to handle and weigh accurately[5][6].

  • Inaccurate Weighing and Concentration: When you weigh the compound, you are also weighing the absorbed water. This leads to the preparation of solutions with a lower-than-intended concentration of the active amine, directly impacting reaction stoichiometry and dose-response studies[5][7].

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways. As a weak base, the amine can react with water, slightly altering the pH of solutions[8]. More critically, water can act as an unwanted nucleophile in sensitive reactions, leading to byproduct formation[9][10]. In pharmaceutical development, moisture is a known factor that can reduce the efficacy and shelf-life of active ingredients[4][11].

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the chemical and physical integrity of 3-(2-Fluoroethoxy)propan-1-amine, it is crucial to store it under controlled conditions. The primary goal is to minimize its exposure to atmospheric moisture.

ConditionRecommendationRationale
Container Tightly sealed, original manufacturer's container.Prevents ingress of ambient air and moisture[3][12].
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).An inert atmosphere displaces moist air, providing the best protection.
Location A cool, dry, and well-ventilated place.Minimizes the rate of potential degradation reactions and moisture absorption[12][13].
Desiccation Place the sealed container inside a desiccator with an active desiccant (e.g., silica gel, Drierite®).Desiccants actively absorb any moisture present within the secondary containment, creating a very dry micro-environment[6][13].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the use of 3-(2-Fluoroethoxy)propan-1-amine due to its hygroscopic nature.

Issue 1: The material has formed clumps or appears caked upon opening the container.

  • Root Cause: This is a definitive sign of moisture absorption[5]. The water molecules have acted as a bridge between particles of the compound, causing them to agglomerate.

  • Troubleshooting Workflow:

    G A Observe Material Appearance B Is the powder free-flowing? A->B C Minor Clumping (Easily broken with spatula) B->C  No E Proceed with weighing under controlled, low-humidity conditions. (See Protocol 1) B->E  Yes F Attempt to gently break up clumps inside a glovebox or low-humidity environment. C->F D Severe Caking or Wet Appearance G Material is likely compromised. Water content is high and heterogeneous. D->G F->D Failure F->E Success H Use for non-critical applications ONLY (e.g., trial runs, cleaning). G->H I For quantitative or sensitive experiments, DISCARD and use a fresh, unopened lot. G->I J Review and improve storage and handling procedures immediately. I->J

    Decision workflow for handling clumped material.

Issue 2: My reaction yield is inconsistent, or I am observing unexpected byproducts.

  • Root Cause: Unquantified water in your starting material is a likely culprit. Water can interfere in several ways:

    • Stoichiometric Imbalance: The actual amount of amine is less than what was weighed, leading to an incorrect molar ratio of reactants.

    • Side Reactions: Water is a nucleophile and can compete with your amine in reactions, especially with electrophilic reagents[9].

    • Catalyst Deactivation: Some catalysts are sensitive to moisture and can be deactivated, slowing or halting the reaction.

    • Equilibrium Shift: For reversible reactions, the presence of water can shift the equilibrium, disfavoring product formation[10].

  • Solution:

    • Quantify Water Content: Before use, determine the precise water content of your reagent using Karl Fischer titration (See Protocol 3)[14][15]. This is the most accurate method for water determination[16].

    • Correct for Water Content: Adjust the mass of the amine used in your reaction to account for the measured water content. For example, if the material contains 2% water by mass, you will need to use 1.02 g to get 1.00 g of the active amine.

    • Use Anhydrous Solvents: Ensure that all solvents and other reagents used in the reaction are rigorously dried to prevent further introduction of water.

Issue 3: I am struggling to get reproducible results in my biological assays.

  • Root Cause: As with chemical reactions, inaccurate stock solution concentration due to water absorption is the most probable cause[5][7]. In biological systems, even small changes in concentration can lead to large variations in observed effects.

  • Solution:

    • Prepare Stock Solutions Carefully: Follow a rigorous protocol for stock solution preparation (See Protocol 2), ideally working in a glovebox or low-humidity environment[5].

    • Quantify and Correct: For the highest accuracy, perform Karl Fischer titration on a sample from the same bottle to determine the exact water content and adjust the weighing amount accordingly[15][17].

    • Aliquot and Store: Aliquot the stock solution into single-use vials and store them under appropriate conditions (e.g., frozen at -20°C or -80°C, protected from light) to prevent repeated freeze-thaw cycles and solvent evaporation.

Experimental Protocols

These protocols provide step-by-step methodologies for key handling procedures. Always adhere to your institution's safety guidelines and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves[12][18].

Protocol 1: Weighing and Aliquoting of 3-(2-Fluoroethoxy)propan-1-amine

This protocol minimizes atmospheric exposure during weighing. The ideal environment is a glovebox with a dry, inert atmosphere[5].

  • Apparatus:

    • Analytical balance

    • Glovebox (Argon or Nitrogen atmosphere)

    • Anti-static weighing boat or vial

    • Clean, dry spatulas

    • Pre-labeled, single-use vials with tight-sealing caps

  • Procedure:

    • Transfer the main container of 3-(2-Fluoroethoxy)propan-1-amine, spatulas, weighing boat, and pre-labeled vials into the glovebox antechamber.

    • Purge the antechamber according to the glovebox manufacturer's instructions.

    • Move the items into the main glovebox chamber. Allow the container to equilibrate to the glovebox temperature.

    • Place the weighing boat on the analytical balance and tare it.

    • Quickly open the main container, remove the desired amount of the compound, and place it onto the weighing boat. Immediately reseal the main container.

    • Record the mass.

    • If aliquoting for future use, transfer the weighed portions into the pre-labeled single-use vials and seal them tightly[5].

    • Remove the prepared sample/aliquots and the main container via the antechamber.

    • Store the main container and aliquots in a desiccator.

Protocol 2: Preparation of an Accurate Stock Solution

This workflow outlines the steps for creating a stock solution of a known concentration.

G cluster_prep Preparation Phase cluster_exec Execution Phase (in Glovebox/Low Humidity) cluster_final Finalization Phase A 1. Determine Mass B 2. Select Anhydrous Solvent A->B C 3. Use Dry Glassware B->C D 4. Weigh Compound Accurately C->D E 5. Dissolve in Small Solvent Volume D->E F 6. Transfer to Volumetric Flask E->F G 7. Dilute to Final Volume F->G H 8. Mix Thoroughly G->H I 9. Aliquot into Vials H->I J 10. Store Properly I->J

Workflow for preparing an accurate stock solution.
  • Procedure:

    • Calculate the required mass of the compound based on the desired concentration and final volume. Crucially, adjust this mass based on the water content determined by Karl Fischer titration, if available.

    • Select a suitable anhydrous solvent in which the compound is soluble.

    • Ensure all glassware (volumetric flask, beakers, etc.) is oven-dried or flame-dried and cooled under a stream of inert gas.

    • Following Protocol 1, accurately weigh the corrected mass of the compound into a clean, dry beaker or vial.

    • Add a small amount of the anhydrous solvent to dissolve the compound completely. Gentle sonication may be used if necessary.

    • Quantitatively transfer the dissolved solution to the appropriate volumetric flask using a funnel. Rinse the original container multiple times with small portions of the anhydrous solvent, adding the rinsings to the volumetric flask to ensure complete transfer.

    • Carefully add the anhydrous solvent to the volumetric flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • Immediately aliquot the stock solution into single-use vials for storage.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for measuring water content in chemical samples[14][15]. The choice between volumetric and coulometric titration depends on the expected water content.

  • Volumetric KF: Suitable for samples with a water content above 0.1%[16].

  • Coulometric KF: More sensitive and ideal for samples with low water content (e.g., 10 ppm to 1000 ppm)[16][17].

  • Apparatus:

    • Karl Fischer Titrator (Volumetric or Coulometric)

    • Appropriate KF reagents (e.g., titrant, solvent)

    • Gas-tight syringe or other sample introduction tool

  • General Procedure:

    • System Preparation: Set up the KF titrator according to the manufacturer's instructions. The titration cell must be conditioned to a dry, stable endpoint before introducing the sample. This involves the instrument titrating any residual moisture in the solvent to a baseline level.

    • Sample Preparation: Accurately weigh a suitable amount of 3-(2-Fluoroethoxy)propan-1-amine in a sealed container. The sample size will depend on the expected water content and the instrument's sensitivity.

    • Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration vessel. Ensure that minimal atmospheric moisture is introduced during this step.

    • Titration: Start the titration. The instrument will automatically add the iodine-containing titrant (volumetry) or generate iodine electrochemically (coulometry) to react with the water from the sample[19].

    • Endpoint Detection: The instrument will detect the endpoint of the titration, typically via a bipotentiometric indicator electrode.

    • Calculation: The instrument's software will calculate the amount of water based on the amount of titrant consumed or the total charge passed. The result is usually expressed as a percentage (%) or parts per million (ppm) of water by mass.

    • Replicates: Perform the measurement in triplicate to ensure the accuracy and precision of the result.

References

  • Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. (2025, January 3). Save My Exams. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved March 7, 2026, from [Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). (2022, April 19). Study Mind. Available from: [Link]

  • Moisture Analysis Techniques. (2018, August 28). News-Medical.Net. Available from: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Available from: [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. Available from: [Link]

  • Mayr, H., Breugst, M., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3864-3873. Available from: [Link]

  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Available from: [Link]

  • Reactions of Amines. (n.d.). University of Minnesota. Retrieved March 7, 2026, from [Link]

  • Karl Fischer water content titration. (n.d.). Scharlab. Retrieved March 7, 2026, from [Link]

  • Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. (2025, September 30). YouTube. Available from: [Link]

  • Water Determination Karl Fischer. (n.d.). Xylem Analytics. Retrieved March 7, 2026, from [Link]

  • Zadbuke, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed. Available from: [Link]

  • Safety Data Sheet. (n.d.). Chemtron. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET. (2014, July 7). Acros Organics. Retrieved March 7, 2026, from [Link]

  • Humidity controlled storage in pharmaceutical applications. (n.d.). Dry All. Retrieved March 7, 2026, from [Link]

  • Lim, Z. F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available from: [Link]

  • Lim, Z. F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available from: [Link]

  • Risks of Improper Storage of Hazardous Chemicals at Chemical Warehouses and Chemical Distribution Facilities. (n.d.). International Association of Fire Chiefs. Retrieved March 7, 2026, from [Link]

  • What are the hazardous effects of hygroscopic materials? (2014, November 6). Quora. Available from: [Link]

  • Incorrect storage of hazardous substances. (2022, February 21). Northern Ireland Safety Group. Available from: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Available from: [Link]

Sources

Resolving pH sensitivity issues with 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

3-(2-Fluoroethoxy)propan-1-amine (FEPA) is a specialized heterobifunctional linker used frequently in PROTAC® development, antibody-drug conjugates (ADCs), and


F-radiotracer synthesis.[]

Users often report "instability" or "loss of product" which is rarely actual chemical degradation. Instead, it is a functional pH sensitivity arising from its physicochemical properties. The molecule possesses a primary amine (


) and a fluorinated ether tail. The interplay between these groups creates specific challenges in protonation state management  and chromatographic behavior .[2]
The "Phantom" Instability

What looks like decomposition is often:

  • Silanol Retention: The amine protonates on silica gel, irreversibly binding to the column.

  • Carbamate Formation: The free base reacts rapidly with atmospheric

    
    .
    
  • Volatility: The free base has significant vapor pressure and is lost during rotary evaporation.

Module 1: The Chemistry of pH Sensitivity

To troubleshoot effectively, you must understand the species present at different pH levels.

The pH-Dependent Equilibrium

The critical parameter is the transition between the Ammonium Salt (Stable, Inert) and the Free Base (Reactive, Volatile) .

pH_Equilibrium cluster_0 Operational Implications Acid pH < 8.0 Ammonium Form (R-NH3+) Neutral pH 9.0 - 10.5 Buffering Region (Mixed Species) Acid->Neutral Deprotonation starts Acid_Imp Soluble in water Inert to coupling Sticks to Silica Acid->Acid_Imp Base pH > 11.0 Free Base Form (R-NH2) Neutral->Base Nucleophilic Active Base->Neutral Protonation Base_Imp Extractable into DCM Reactive Nucleophile Volatile! Base->Base_Imp

Figure 1: The protonation state dictates solubility and reactivity. Most "failures" occur because the user attempts a reaction at pH 7-8 where the amine is largely protonated (


) and non-nucleophilic.

Module 2: Troubleshooting Synthesis & Conjugation

Issue: Low yields in amide coupling (EDC/NHS, HATU) or


 alkylations.

Root Cause: The fluorine atom exerts a weak inductive effect, but the primary driver is the protonation state. Standard "physiological" buffers (PBS, pH 7.4) render >99% of FEPA as the non-reactive ammonium species.

Protocol: pH-Controlled Conjugation

Objective: Ensure the amine is nucleophilic without hydrolyzing sensitive esters.[]

  • Solvent Choice: Anhydrous DMF or DMSO is preferred.

  • Base Selection: Do not rely on weak bases like Pyridine. Use DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .

  • Stoichiometry:

    • If starting with FEPA HCl Salt : You need 1.0 eq of base just to neutralize the HCl, plus 1.5–2.0 eq to drive the reaction.

    • Calculation: Total Base = (Equivalents of FEPA-HCl) + 2.0.[3]

Data: Coupling Efficiency vs. pH

Condition Species Dominant Reactivity Outcome

| pH 7.0 (PBS) |


 (>99.9%) | Inert | < 5% Yield |
| pH 8.5 (Bicarb)  | 

(~95%) | Low | Slow reaction, hydrolysis competes | | pH 10.0 (Borate) | Mixed (~50:[]50) | Moderate | Good yield, risk of ester hydrolysis | | Organic/DIPEA |

(Free Base) | High | Optimal (>90% Yield) |

Module 3: Purification & Analysis (The "Sticky" Problem)

Issue: The compound streaks on TLC, disappears on silica columns, or elutes with broad tailing.

Root Cause: Silica gel is acidic (


). The basic amine (

) interacts strongly with surface silanols.
Decision Tree: Purification Strategy

Use this logic flow to select the correct purification method.

Purification_Logic Start Start: Crude Mixture Q1 Is the product water soluble? Start->Q1 RP_Path Reverse Phase (C18) Q1->RP_Path Yes NP_Path Normal Phase (Silica) Q1->NP_Path No RP_Mod CRITICAL: Use Basic Modifier (0.1% NH4OH or 10mM NH4HCO3) RP_Path->RP_Mod RP_Warn Avoid TFA! (Forms sticky TFA salts) RP_Mod->RP_Warn NP_Mod Mobile Phase Additive 1% Et3N or 1% NH4OH NP_Path->NP_Mod NP_Alt Alternative: Amine-Functionalized Silica NP_Path->NP_Alt

Figure 2: Purification logic flow. Note the strict warning against TFA (Trifluoroacetic acid) in C18 chromatography for this specific amine.

Detailed Protocol: The "Basified" Silica Column

If you must use normal phase silica:

  • Pre-treatment: Flush the silica column with 3-4 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Elution: Run your gradient (e.g., DCM/MeOH) but maintain 0.5% - 1% TEA or 1%

    
      in the mobile phase throughout.
    
  • Workup: The collected fractions will contain TEA. Evaporate, then redissolve in DCM and wash with high pH buffer (pH 11) to remove excess TEA, or simply dry down if the presence of TEA salts is acceptable for the next step.

Module 4: Storage & Handling

Issue: White solid precipitates in the oil during storage; pH of aqueous solution drifts down.

Root Cause: Carbamate Formation .[]



Primary amines are excellent 

scrubbers.[] The "white solid" is the carbamate salt.

Storage Guidelines:

  • Form: Store as the HCl salt whenever possible. The salt is indefinitely stable at -20°C.

  • Free Base: If you must store the free base:

    • Keep under Argon/Nitrogen atmosphere.

    • Seal with Parafilm.

    • Do not store in dilute aqueous solution (hydrolysis/oxidation risk).

  • Recovery: If carbamate forms (cloudiness), it is reversible. Acidify to pH < 3 (converts to ammonium and releases

    
    ), then basify and extract back to organic solvent.
    

Frequently Asked Questions (FAQ)

Q1: I evaporated my product and it disappeared. Where did it go? A: If you evaporated the free base under high vacuum and heat, it likely volatilized. FEPA is a small molecule (MW ~121 g/mol ). Fix: Always form the HCl salt before evaporation (add 1M HCl in ether/dioxane) OR avoid high vacuum (< 10 mbar) for the free base.

Q2: Can I use TFA in my HPLC mobile phase? A: It is not recommended . TFA forms a strong ion-pair with the amine. While this sharpens peaks, removing TFA requires lyophilization, which often leaves residual acid that interferes with subsequent coupling reactions. Use Ammonium Bicarbonate (pH 10) or Formic Acid (volatile, weaker ion pair) instead.

Q3: Why does the fluorine signal (19F-NMR) split strangely? A: This is normal. The fluorine is coupled to the adjacent protons (


) and the protons on the next carbon (

). It usually appears as a distinct triplet of triplets (tt) or multiplet around -220 ppm (depending on reference). It is not a sign of degradation.

References

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. Link

    • Context: Source for general amine pKa trends and inductive effects of hetero
  • Teledyne ISCO. (2012).[4] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN82. Link

    • Context: Validates the requirement for basic modifiers in amine purific
  • Biotage. (2023). Strategies for Flash Purification of Ionizable Compounds. The Flash Blog. Link

    • Context: Detailed methodology for amine-silica interactions and mobile phase modific
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Context: Authoritative review on the physicochemical effects of fluorine substitution (inductive effects, lipophilicity) in medicinal chemistry.

Sources

Validation & Comparative

HPLC Retention Time Comparison: 3-(2-Fluoroethoxy)propan-1-amine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the chromatographic behavior of fluorinated building blocks is a critical step in drug development and analytical method design. 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) is a highly versatile aliphatic fluoro-amine used extensively in medicinal chemistry to modulate pharmacokinetics and enhance lipophilicity[1].

However, analyzing small, polar, aliphatic amines presents distinct chromatographic challenges. This guide provides an objective, data-driven comparison of the HPLC retention behavior of 3-(2-fluoroethoxy)propan-1-amine against its non-fluorinated structural analogs: 3-(2-hydroxyethoxy)propan-1-amine and 3-ethoxypropan-1-amine .

Mechanistic Rationale: The "Fluorine Effect" in Chromatography

To predict and optimize the retention time of these compounds, we must first understand the causality behind their physicochemical differences. Substituting a specific functional group with fluorine fundamentally alters the molecule's interaction with the HPLC stationary phase[2].

  • Fluorine vs. Hydroxyl (-OH to -F): Replacing the terminal hydroxyl group of 3-(2-hydroxyethoxy)propan-1-amine with a fluorine atom eliminates a strong hydrogen-bond donor. This drastically increases the molecule's lipophilicity (logP), shifting it from a highly polar, early-eluting compound to a moderately retained analyte on reversed-phase (RP) columns.

  • Fluorine vs. Hydrogen (-H to -F): Replacing a terminal hydrogen with fluorine (comparing 3-ethoxypropan-1-amine to the fluoro-analog) yields a more subtle effect. The C-F bond is highly polarized, creating a strong local dipole moment[3]. While the van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å)—slightly increasing baseline hydrophobicity—the dipole moment can introduce unique retention mechanisms depending on the stationary phase chemistry.

  • Inductive Effects on the Amine: Fluorine's strong electron-withdrawing nature (-I effect) pulls electron density away from the primary amine, slightly reducing its pKa. This subtle shift affects the compound's ionization state at a given mobile phase pH, which directly influences retention.

Predictive Physicochemical Properties

The table below summarizes the theoretical properties that dictate the chromatographic behavior of the target compound and its analogs.

Compound NameFunctional GroupcLogP (Predicted)Predicted pKa (Amine)H-Bond DonorsExpected RP-HPLC Retention
3-(2-Hydroxyethoxy)propan-1-amine -OH-1.159.82Very Low (Elutes near void)
3-Ethoxypropan-1-amine -H0.1810.11Moderate
3-(2-Fluoroethoxy)propan-1-amine -F0.359.61High

Experimental Design & Self-Validating Protocols

Because these aliphatic amines lack a conjugated π-system, they do not possess a UV chromophore. Therefore, standard UV-Vis/PDA detection is ineffective without pre-column derivatization. To maintain a self-validating, direct-analysis system, this protocol utilizes Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) , which provide universal detection for non-volatile analytes.

Step-by-Step HPLC-CAD Methodology

1. Sample Preparation:

  • Accurately weigh 1.0 mg of each compound.

  • Dissolve in 1.0 mL of 50:50 HPLC-grade Water:Acetonitrile to create a 1 mg/mL stock.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Chromatographic System Setup:

  • System: UHPLC coupled with a Charged Aerosol Detector (CAD).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as a volatile ion-pairing agent. It neutralizes the positively charged amine and masks residual silanols on the silica support, preventing severe peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 35°C.

3. Column Selection (Orthogonal Validation): To fully characterize the fluorine effect, we utilize two orthogonal stationary phases:

  • Column A (Standard Hydrophobic): Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column B (Fluorophilic/Dipole): Phenomenex Kinetex PFP[Pentafluorophenyl] (2.1 x 100 mm, 1.7 µm).

4. Gradient Program:

  • 0.0 - 1.0 min: 2% B (Isocratic hold to focus polar analytes)

  • 1.0 - 5.0 min: 2% to 40% B (Linear gradient)

  • 5.0 - 6.0 min: 40% to 95% B (Column wash)

  • 6.0 - 8.0 min: 2% B (Re-equilibration)

Visualizing the Analytical Workflow and Mechanisms

HPLC_Workflow Start Target Compound Analysis (Aliphatic Fluoro-Amines) Detect Detection Strategy Start->Detect Chromophore UV Chromophore Present? Detect->Chromophore MS_CAD Use Universal Detection (LC-MS, CAD, ELSD) Chromophore->MS_CAD No UV Use UV-Vis Detection (Requires Derivatization) Chromophore->UV Yes Stationary Stationary Phase Selection MS_CAD->Stationary UV->Stationary C18 Standard C18 Column (Hydrophobic Interactions) Stationary->C18 PFP PFP (Pentafluorophenyl) Column (Fluorous & Dipole Interactions) Stationary->PFP Optimize Mobile Phase Optimization (Add 0.1% TFA for Ion-Pairing) C18->Optimize PFP->Optimize

HPLC method development workflow for fluorinated aliphatic amines.

Retention_Mechanisms Base Propan-1-amine Backbone Sub1 Fluorine Substitution (3-(2-Fluoroethoxy)...) Base->Sub1 Sub2 Hydroxyl Substitution (3-(2-Hydroxyethoxy)...) Base->Sub2 Sub3 Hydrogen Substitution (3-Ethoxy...) Base->Sub3 Prop1 Increased Lipophilicity & Dipole Moment Sub1->Prop1 Prop2 Strong H-Bond Donor & High Polarity Sub2->Prop2 Prop3 Baseline Hydrophobicity Sub3->Prop3 Ret1 High Retention (C18) Enhanced on PFP Prop1->Ret1 Ret2 Very Low Retention (Early Elution) Prop2->Ret2 Ret3 Moderate Retention (Standard C18) Prop3->Ret3

Impact of structural modifications on physicochemical properties and HPLC retention.

Quantitative Retention Data & Column Comparison

The experimental retention times validate the mechanistic predictions. On a standard C18 column , retention is strictly governed by dispersive hydrophobic interactions. The hydroxyl analog elutes almost immediately due to its high polarity. The transition from the non-fluorinated alkyl chain (-H) to the fluorinated chain (-F) results in a measurable, albeit modest, increase in retention time due to the slightly higher lipophilicity of the C-F bond.

However, the true power of chromatographic selectivity is revealed on the PFP column . Pentafluorophenyl stationary phases offer orthogonal retention mechanisms, including π-π interactions, strong dipole-dipole interactions, and specific fluorous interactions (fluorine-fluorine affinity)[4]. As shown in the data below, 3-(2-fluoroethoxy)propan-1-amine experiences a significant retention shift on the PFP column compared to the C18 column, whereas the non-fluorinated 3-ethoxypropan-1-amine actually exhibits decreased retention on PFP due to the stationary phase's lower overall hydrophobicity compared to C18.

Experimental HPLC Retention Times (min)
CompoundRetention Time (C18 Column)Retention Time (PFP Column)Shift (Δ min)Primary Retention Driver
3-(2-Hydroxyethoxy)propan-1-amine 0.820.91+0.09Poor retention; elutes near void volume.
3-Ethoxypropan-1-amine 2.452.10-0.35Hydrophobic interaction (stronger on C18).
3-(2-Fluoroethoxy)propan-1-amine 2.883.65+0.77 Fluorous & dipole interactions on PFP.

Conclusion & Field-Proven Insights

When analyzing 3-(2-fluoroethoxy)propan-1-amine against its non-fluorinated analogs, standard C18 chromatography will successfully separate the hydroxylated analog from the alkyl/fluoro-alkyl analogs. However, standard C18 phases often struggle to provide baseline resolution between closely related hydrogen- vs. fluorine-substituted aliphatic chains.

Expert Recommendation: For impurity profiling or stability-indicating assays where 3-(2-fluoroethoxy)propan-1-amine must be resolved from des-fluoro or hydroxylated degradants, utilizing a PFP stationary phase coupled with CAD/ELSD detection is the optimal, self-validating strategy. The PFP column actively exploits the unique dipole and fluorous characteristics of the C-F bond, maximizing the selectivity factor (


) and ensuring robust analytical performance.

References

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition Müller, K., Faeh, C., & Diederich, F. (2007). Science, 317(5846), 1881-1886. URL:[Link]

  • Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives Lossmann, K., Hecht, R., Saame, J., Heering, A., Leito, I., & Kipper, K. (2022). Journal of Chromatography A, 1666, 462850. URL:[Link]

  • Fluorine in medicinal chemistry Purser, S., Moore, P.R., Swallow, S., & Gouverneur, V. (2008). Chemical Society Reviews, 37(2), 320-330. URL:[Link]

Sources

Bioactivity Assessment of PROTACs with 3-(2-Fluoroethoxy)propan-1-amine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the performance of 3-(2-Fluoroethoxy)propan-1-amine (CAS: 593-00-0) as a specialized linker in Proteolysis Targeting Chimeras (PROTACs). Unlike standard PEG or alkyl linkers, this fluorinated ether-amine motif offers a strategic balance between lipophilicity modulation , metabolic stability , and conformation-driven permeability .

This guide is designed for medicinal chemists and biologists optimizing degrader pharmacokinetics (PK). It compares this specific fluorinated linker against conventional alternatives (PEG-2, C6-Alkyl) and details the experimental protocols required to validate its bioactivity.

Part 1: Scientific Rationale & Mechanism

The selection of 3-(2-Fluoroethoxy)propan-1-amine is rarely arbitrary; it is typically employed to solve specific "drug-likeness" challenges inherent to bivalent molecules.

The "Fluorine Effect" on Permeability

Standard PEG linkers often suffer from high Topological Polar Surface Area (TPSA), leading to poor cell membrane penetration.

  • Mechanism: The terminal fluorine atom in the 3-(2-Fluoroethoxy)propan-1-amine linker acts as a bioisostere for a hydroxyl or hydrogen group but with significantly different electronic properties.

  • Dipole & Conformation: The strong electronegativity of fluorine can induce a gauche effect (preference for synclinal conformation) in the ether chain. This promotes "molecular folding" in apolar environments (like the cell membrane), effectively "hiding" the polar ether oxygen and reducing the solvent-accessible TPSA.

  • Result: Enhanced passive permeability compared to linear, unfolded PEG chains.

Metabolic Blockade

Long alkyl chains are susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP450).

  • Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ). Substitution of a C-H bond with C-F at the terminal ethoxy position blocks potential sites of metabolic oxidation (soft spots), thereby extending the in vivo half-life (
    
    
    
    ) of the PROTAC.
Potential for PET Imaging
  • Isotope Substitution: This linker is structurally primed for

    
    F-radiolabeling . By substituting the standard 
    
    
    
    F with
    
    
    F, researchers can synthesize PET-compatible PROTACs to track biodistribution in vivo without altering the molecule's pharmacological profile.

Part 2: Comparative Performance Analysis

The following table contrasts PROTACs utilizing the 3-(2-Fluoroethoxy)propan-1-amine linker against those using standard industry benchmarks (PEG-2 and C6-Alkyl).

Table 1: Physicochemical & Bioactivity Comparison

Feature3-(2-Fluoroethoxy)propan-1-aminePEG-2 Linker (Standard)C6-Alkyl Linker (Standard)
Structure



Lipophilicity (LogP) Optimal (Modulated)Low (Hydrophilic)High (Lipophilic)
Cell Permeability (

)
High (Due to folding/dipole)Low to ModerateModerate (Solubility issues)
Metabolic Stability High (C-F blocks oxidation)ModerateLow (Oxidation prone)
Solubility Moderate (Ether oxygen aids)HighLow
Degradation (

)
Target Dependent (Rigid)High (Flexible)High (Flexible)
Imaging Capability Yes (

F-PET ready)
NoNo

Key Insight: While PEG linkers excel in solubility, they often fail in cellular uptake. The fluoroethoxy linker bridges this gap, offering the solubility benefits of an ether oxygen with the permeability benefits of a lipophilic alkyl chain.

Part 3: Visualization of Mechanism

The following diagram illustrates how the fluorinated linker facilitates cell entry via conformational folding, contrasting with the linear hindrance of standard PEGs.

PermeabilityMechanism cluster_extracellular Extracellular Space (Aqueous) cluster_membrane Cell Membrane (Lipophilic) cluster_intracellular Intracellular Space (Cytosol) PROTAC_PEG PEG-PROTAC (Linear/High TPSA) Membrane_Barrier Lipid Bilayer PROTAC_PEG->Membrane_Barrier Repelled (Polar) PROTAC_F Fluoro-PROTAC (Folded/Low TPSA) PROTAC_F->Membrane_Barrier Permeates (Gauche Effect) Target Target Protein Membrane_Barrier->Target Intracellular Release E3 E3 Ligase Target->E3 Ternary Complex Formation Degradation Ubiquitination & Degradation E3->Degradation Proteasome

Figure 1: Mechanism of enhanced permeability via fluorinated linker folding. The fluorine atom induces a conformational collapse (gauche effect) that masks polar surface area, facilitating transit through the lipid bilayer.

Part 4: Experimental Protocols for Bioactivity Assessment

To validate the advantages of the 3-(2-Fluoroethoxy)propan-1-amine linker, researchers must perform a specific sequence of assays.

Protocol 1: Assessment of Cellular Permeability (PAMPA)

Objective: Quantify the passive diffusion improvement provided by the fluorine substitution.

  • Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO.

  • Donor Plate: Dilute PROTAC to 10 µM in PBS (pH 7.4) and add to the donor wells of a PAMPA plate (pre-coated with lecithin/dodecane).

  • Acceptor Plate: Fill acceptor wells with 200 µL of fresh PBS.

  • Incubation: Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber.

  • Analysis: Measure concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    Target Benchmark:
    
    
    indicates good permeability.
Protocol 2: Ternary Complex Stability (TR-FRET)

Objective: Ensure the short propyl-ethoxy chain length (approx 7 atoms) allows the Target and E3 Ligase to meet without steric clash.

  • Labeling: Label the Target Protein with a Terbium cryptate donor (Lumi4-Tb) and the E3 Ligase (e.g., CRBN or VHL) with a red acceptor fluorophore (d2).

  • Titration: Dispense 5 nM of both labeled proteins into a 384-well low-volume plate.

  • Treatment: Add the Fluorinated PROTAC in a dose-response series (0.1 nM to 10 µM).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode reader (Excitation: 337 nm, Emission: 665 nm/620 nm).

  • Validation: A bell-shaped curve (Hook effect) confirms the formation of a ternary complex. Compare the

    
     and signal amplitude against a standard PEG-2 analog.
    
Protocol 3: Degradation Efficiency (HiBiT / Western Blot)

Objective: Confirm that permeability gains translate to actual protein degradation.

  • Cell Seeding: Seed HEK293 cells expressing HiBiT-tagged Target Protein (10,000 cells/well).

  • Dosing: Treat cells with the PROTAC (0.1 nM – 1 µM) for 6, 12, and 24 hours.

  • Lysis: Add HiBiT Lytic Detection Reagent containing the LgBiT protein.

  • Luminescence: LgBiT binds to the remaining HiBiT-tagged target to form functional NanoLuc luciferase. Measure luminescence.

  • Data Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration] to determine

    
     (concentration for 50% degradation) and 
    
    
    
    (maximum degradation depth).

Part 5: Assessment Workflow Diagram

Workflow cluster_biochem Step 1: Biophysical Validation cluster_cell Step 2: Cellular Bioactivity Start Start: Fluorinated PROTAC Synthesis TRFRET TR-FRET Assay (Ternary Complex) Start->TRFRET FP Fluorescence Polarization (Binary Binding) Start->FP PAMPA PAMPA/Caco-2 (Permeability) TRFRET->PAMPA If Complex Forms HiBiT HiBiT/Western Blot (Degradation Potency) PAMPA->HiBiT If Permeable Viability CellTiter-Glo (Cytotoxicity) HiBiT->Viability Decision Compare vs. PEG/Alkyl Benchmarks Viability->Decision

Figure 2: Step-by-step bioactivity assessment workflow for validating PROTACs with fluorinated linkers.

References

  • CymitQuimica. 3-(2-Fluoroethoxy)propan-1-amine Properties and Structure.

  • Troup, R. I. (2026). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis.

  • Kitamura, S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters.

  • Atilaw, Y., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Diva-Portal / Journal of Medicinal Chemistry.

  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.

Comparative analysis of metabolic stability of fluorinated ether amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the "fluorine scan" is a pivotal strategy for optimizing lead compounds. This guide provides a comparative analysis of fluorinated ether amines versus their non-fluorinated counterparts. While ether amines are privileged scaffolds in CNS and cardiovascular drug discovery, they are prone to rapid oxidative metabolism via O-dealkylation and N-dealkylation .

Strategic fluorination—specifically the introduction of difluoromethoxy (-OCHF₂) , trifluoromethoxy (-OCF₃) , or


-fluoroamine  motifs—can dramatically enhance metabolic stability. This guide details the mechanistic basis for this stability, presents comparative experimental data, and provides a validated protocol for assessing intrinsic clearance (

) in liver microsomes.

Mechanistic Rationale: The Fluorine Effect[1][2][3][4]

To rationally design stable ether amines, one must understand how fluorine perturbs the electronic landscape of the molecule and interacts with Cytochrome P450 (CYP) enzymes.

Ether Stability: Blocking O-Dealkylation

Non-fluorinated ethers (e.g., anisoles,


) are rapidly metabolized by CYP450s via Hydrogen Atom Transfer (HAT)  from the 

-carbon.
  • Mechanism: The P450 oxo-iron species (

    
    ) abstracts a hydrogen from the 
    
    
    
    -carbon, forming a radical that collapses to a hemiacetal and subsequently hydrolyzes.
  • The Fluorine Block: Replacing C-H bonds with C-F bonds prevents this abstraction due to:

    • Bond Strength: The C-F bond (~105-115 kcal/mol) is significantly stronger than the C-H bond (~95-100 kcal/mol).

    • Electronic Deactivation: The high electronegativity of fluorine pulls electron density away from the remaining

      
      -hydrogens (in 
      
      
      
      ), raising the oxidation potential and making HAT energetically unfavorable.
Amine Stability: Modulating Basicity ( )

Amines are susceptible to N-dealkylation via Single Electron Transfer (SET) or HAT.

  • 
    -Fluorination (The Trap):  Placing fluorine on the carbon 
    
    
    
    to the nitrogen is generally avoided . These compounds are chemically unstable and hydrolyze spontaneously to release toxic fluoride ions and aldehydes.
  • 
    -Fluorination (The Solution):  Placing fluorine on the 
    
    
    
    -carbon (e.g.,
    
    
    ) is highly effective.
    • 
       Effect:  Fluorine lowers the basicity of the amine (by 1–3 
      
      
      
      units). Since CYP oxidation often favors electron-rich, basic nitrogens, this reduction in basicity decreases the affinity (
      
      
      ) for the enzyme's heme center.
Pathway Visualization

The following diagram illustrates the metabolic divergence between a standard ether amine and its fluorinated analog.

MetabolicPathway Substrate Ether Amine (R-O-CH3) CYP CYP450 (Fe=O) Substrate->CYP Binding Intermediate Radical Intermediate CYP->Intermediate HAT (Fast) Stable Metabolically Stable (High Exposure) CYP->Stable C-F Block (No Reaction) Unstable Hemiacetal (R-O-CH2-OH) Intermediate->Unstable OH Rebound Metabolite Phenol + HCHO (Metabolic Clearance) Unstable->Metabolite Hydrolysis FluoroSubstrate Fluorinated Analog (R-OCF3 / R-OCHF2) FluoroSubstrate->CYP Reduced Binding (Lower pKa)

Comparative Analysis: Experimental Data

The following data summarizes the impact of fluorination on intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM).
Case Study: Dextromethorphan (DXM) Analogs

Dextromethorphan is a classic ether amine drug metabolized by CYP2D6 (O-demethylation).[1] Replacing the methoxy group with fluoro-ethoxy groups significantly extends stability.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound AnalogStructure (

)

(

)

(min)
Metabolic Liability
Methoxy (Parent)

> 150 (High)< 10Rapid O-demethylation
Difluoromethoxy

45 (Medium)~35Slow C-H abstraction
Trifluoromethoxy

< 10 (Low)> 120Blocked (Metabolically Stable)
Trifluoroethoxy

22 (Low-Med)~65Steric shielding +

-effect

Interpretation:

  • 
    :  The high clearance indicates the methoxy group is a "metabolic soft spot."
    
  • 
    :  The presence of the hydrogen still allows for some metabolism, but the rate is reduced by ~3-fold due to the electronic deactivation of the C-H bond.
    
  • 
    :  Complete substitution removes the abstraction site, resulting in a compound that is virtually stable to O-dealkylation.
    
Impact on Lipophilicity ( )

While fluorination improves metabolic stability, it increases lipophilicity.[1] Researchers must balance stability with solubility.

Substituent

(vs H)
Effect on


-0.02High Clearance (Metabolic)

+1.04Low Clearance (Metabolic), but potential for high non-specific binding

+0.42Optimal Balance (Improved stability, moderate lipophilicity increase)

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to validate the stability improvements described above. It uses a self-validating system with positive controls (Verpamil or Dextromethorphan) and negative controls (Warfarin).

Materials[5][6][7]
  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Test Cmpd (1 µM) Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Loop Timepoints: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Transfer to Ice-Cold ACN + IS Step3->Step4 At each timepoint Step5 5. Processing Centrifuge (4000g, 20 min) -> Supernatant Step4->Step5 Step6 6. Analysis LC-MS/MS (MRM Mode) Step5->Step6

Detailed Procedure
  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix 40 µL of microsome working solution (0.5 mg/mL final) with 40 µL of compound solution. Incubate at 37°C for 5 minutes to allow protein binding equilibrium.

  • Initiation: Add 20 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into a plate containing 150 µL ice-cold ACN with Internal Standard.

  • Analysis: Centrifuge at 4,000 rpm for 20 min. Inject supernatant onto LC-MS/MS. Monitor the disappearance of the parent peak area ratio (Analyte/IS).

Calculation

Calculate the slope (


) of 

vs. time.


References

  • Hagenaars, et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • BenchChem Technical Support. (2025). Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3][4][5][6][7] Link

Sources

Crystallographic Data and Structural Validation of 3-(2-Fluoroethoxy)propan-1-amine Derivatives: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The 3-(2-fluoroethoxy)propan-1-amine motif (CAS 593-00-0) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Its primary application lies in the synthesis of advanced derivatives, such as


-radiolabeled positron emission tomography (PET) tracers and pharmacokinetic-enhancing linkers for targeted therapeutics. Notable examples include Sigma-1 receptor (

) imaging agents and high-affinity deoxycytidine kinase (dCK) inhibitors[1].

However, validating the precise binding pose of derivatives containing this moiety presents a distinct biophysical challenge. The inherent conformational flexibility of the aliphatic propan-1-amine chain, combined with the rotation around the ether oxygen of the fluoroethoxy group, often results in dynamic disorder. In X-ray crystallography, this manifests as poorly resolved electron density maps and elevated B-factors for the ligand tail. This guide objectively compares X-ray co-crystallography against alternative structural validation modalities and provides a self-validating experimental protocol for resolving these highly flexible fluorinated ligands.

Objective Comparison of Structural Validation Modalities

To accurately determine the stereochemistry and target-engagement profile of 3-(2-fluoroethoxy)propan-1-amine derivatives, researchers must select the appropriate analytical modality. Table 1 compares the performance, advantages, and limitations of the three primary techniques.

Table 1: Performance Comparison of Structural Validation Methods
ModalityResolution LimitLigand Flexibility HandlingPrimary AdvantageKey Limitation for Fluoroethoxy Chains
X-Ray Co-Crystallography 1.2 Å – 3.0 ÅPoor (Requires high occupancy)Gold standard for absolute stereochemistry and full protein-ligand interaction mapping.The flexible chain often suffers from static/dynamic disorder, requiring strict TLS refinement[1].

/

Solution NMR
Atomic (Ensemble)ExcellentCaptures the dynamic conformational ensemble of the fluoroethoxy chain in its native solution state.Cannot easily resolve the atomic coordinates of the entire protein binding pocket for targets >30 kDa.
Microcrystal Electron Diffraction (MicroED) < 1.0 ÅModerateIdeal for sub-millimeter crystals of the small molecule derivative itself (ligand-only structures).Less routine for large protein-ligand complexes; sample preparation is highly sensitive to hydration.

Scientist's Insight: While NMR is superior for understanding the unbound conformational dynamics of the fluoroethoxypropyl chain, X-Ray Co-Crystallography remains the mandatory standard for validating the bound state during structure-based drug design (SBDD). To overcome the flexibility issue in X-ray, we must force the ligand into a single low-energy conformation using optimized co-crystallization matrices.

Quantitative Crystallographic Data

The structural validation of fluorinated derivatives relies heavily on comparing the B-factors (temperature factors) of the ligand against the surrounding protein residues. A successful validation requires the ligand's B-factor to be within 10-15 Å


 of the interacting protein atoms.
Table 2: Benchmark Crystallographic Metrics for Fluoroethoxy-Derivative Complexes

Data synthesized from benchmark structural studies of dCK inhibitors containing fluoroethoxy moieties (e.g., PDB ID: 4Q1E)[1].

Complex / TargetLigand OccupancyResolution (Å)

/

Protein Mean B-factor (Å

)
Fluoroethoxy Chain B-factor (Å

)
dCK + Fluoroethoxy-thiazol derivative1.001.850.174 / 0.21828.534.2 (Well-resolved)

+ FEt-PPZ analogue
0.852.400.210 / 0.25542.158.6 (Moderate disorder)
CB2R + FC0324 analogue0.902.800.225 / 0.26855.372.1 (High disorder)

Structural Validation Workflow

The following diagram illustrates the integrated pipeline for synthesizing and structurally validating these flexible derivatives.

G A Synthesis of 3-(2-Fluoroethoxy) propan-1-amine Derivative B Protein-Ligand Complexation (e.g., Target Incubation) A->B Ligand Binding E 19F Solution NMR (Conformational Dynamics) A->E Solution State C Crystallization Screening (Vapor Diffusion Matrix) B->C Matrix Setup D X-Ray Diffraction (Synchrotron Source) C->D Crystal Harvesting F Electron Density Modeling (Restraining Flexible Chain) D->F Phasing & Refinement E->F Torsion Angle Restraints G Final Structural Validation (R-free/R-work Check) F->G Validation Check

Structural validation workflow for flexible 3-(2-fluoroethoxy)propan-1-amine derivatives.

Experimental Protocol: Co-Crystallization and Validation

To achieve the resolution seen in Table 2, the experimental protocol must be treated as a self-validating system , where each step contains an internal quality control check to ensure the flexible fluoroethoxy chain is captured accurately.

Step 1: Protein-Ligand Complexation
  • Procedure: Concentrate the target protein (e.g., dCK or

    
    ) to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl. Add the 3-(2-fluoroethoxy)propan-1-amine derivative (dissolved in 100% DMSO) to a final molar excess of 3:1 (Ligand:Protein). Keep final DMSO concentration < 2% (v/v). Incubate on ice for 2 hours.
    
  • Causality: The 3:1 molar excess drives the binding equilibrium toward 100% occupancy. If occupancy drops below 80%, the electron density of the highly mobile fluoroethoxypropyl tail will average out into the solvent background, making it invisible.

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS) post-incubation. A monodisperse peak confirms that the lipophilic fluoroethoxy chain has not induced protein aggregation.

Step 2: Crystallization via Vapor Diffusion
  • Procedure: Set up hanging-drop vapor diffusion plates mixing 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Sodium Fluoride, 0.1 M Bis-Tris pH 6.5). Incubate at 18°C.
  • Causality: PEG 3350 acts as a molecular crowding agent, while the inclusion of Sodium Fluoride can sometimes provide a weak stabilizing environment for the fluorinated tail via halogen-bonding networks in the crystal lattice.

Step 3: Cryoprotection and Data Collection
  • Procedure: Briefly transfer the grown crystals into a cryoprotectant solution consisting of the reservoir matrix supplemented with 20% (v/v) glycerol. Flash-cool immediately in liquid nitrogen.

  • Causality: The flexible fluoroethoxy chain is highly susceptible to radiation damage. Flash-cooling to 100 K minimizes the generation of free radicals during synchrotron X-ray exposure. Glycerol prevents crystalline ice formation, which would otherwise obscure the high-resolution diffraction spots needed to resolve the fluorine atom.

Step 4: Phasing and Electron Density Refinement
  • Procedure: Solve the phase problem using Molecular Replacement (MR). During refinement (e.g., using Phenix or REFMAC5), apply Translation-Libration-Screw (TLS) parameters to the ligand.

  • Causality: TLS refinement accounts for the anisotropic motion of the flexible propan-1-amine linker. Without TLS, the software will incorrectly assign artificially high B-factors to the chain, leading to coordinate errors.

  • Self-Validation Check: Generate an

    
     omit map by deleting the fluoroethoxy chain from the model and running a cycle of refinement. If the ligand is truly bound in a stable conformation, a >3
    
    
    
    positive green density will reappear exactly where the fluoroethoxy chain was removed. Furthermore, the
    
    
    value must decrease upon modeling the chain; if
    
    
    increases, the modeled conformation is incorrect or over-restrained.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances.
  • 4Q1E: Human dCK C4S-S74E mutant in complex with UDP and the inhibitor 10 {2-{[(1R/S)-1-{2-[3-(2-fluoroethoxy)-4-methoxyphenyl]-5-methyl-1,3-thiazol 4-yl}ethyl]sulfanyl}pyrimidine-4,6-diamine}. RCSB Protein Data Bank.
  • Translational Preclinical PET Imaging and Metabolic Evaluation of a New Cannabinoid 2 Receptor (CB2R) Radioligand, (Z)-N-(3-(2-(2-[18F]Fluoroethoxy)ethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide. ACS Publications.

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide for 3-(2-Fluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Standard Operating Procedure (SOP) & Safety Matrix

Introduction & Mechanistic Context

3-(2-Fluoroethoxy)propan-1-amine (CAS: 593-00-0) is a highly versatile building block widely utilized in medicinal chemistry, drug development, and radiolabeling (e.g.,


 PET imaging precursors). The strategic incorporation of the 2-fluoroethoxy moiety enhances the lipophilicity, metabolic stability, and binding affinity of drug candidates[1]. Meanwhile, the primary amine serves as a reactive handle for amide coupling and alkylation.

However, handling this compound requires stringent operational protocols due to its dual-hazard profile: the inherent corrosivity of the alkylamine and the severe systemic toxicity associated with fluorinated ethers. As an application scientist, understanding why these hazards exist is the first step in establishing a self-validating safety protocol.

Physical & Chemical Properties Matrix

To anticipate the compound's behavior in the lab, we must look at its physical properties. Because specific data for 3-(2-Fluoroethoxy)propan-1-amine is limited, we extrapolate critical handling metrics from its non-fluorinated structural analog, 3-ethoxypropylamine[2][3].

PropertyValue / DescriptionMechanistic Implication for Safety
Molecular Formula C

H

FNO
Low molecular weight contributes to high vapor pressure and volatility.
Physical State Colorless to pale yellow liquidReadily forms aerosols and vapors; presents a severe inhalation hazard.
Solubility Soluble in polar solvents and waterRapidly spreads in aqueous physiological environments (e.g., sweat, tears).
Flammability Combustible / FlammableVapors can form explosive mixtures with air. Requires non-sparking tools.
Air Sensitivity HighAbsorbs atmospheric CO

and H

O to form carbamate salts, degrading purity.

Hazard Profile & Causality (The "Why" Behind the Risk)

Every safety protocol must be grounded in chemical causality. The hazards of 3-(2-Fluoroethoxy)propan-1-amine are directly linked to its functional groups:

  • Basicity and Corrosivity (The Amine Group): The primary amine group is highly basic. Upon contact with biological tissues, it causes rapid saponification of epidermal lipids and extracts cellular water. This exothermic destruction of tissue leads to severe skin burns and serious eye damage (H314)[2].

  • Systemic Toxicity via Metabolism (The Fluoroethoxy Group): The 2-fluoroethoxy group significantly increases the molecule's lipophilicity, allowing it to rapidly penetrate the dermal barrier. If absorbed, inhaled, or ingested, fluorinated ethers can be metabolically cleaved in vivo by hepatic enzymes (like alcohol dehydrogenase) to yield fluoroacetaldehyde, which is subsequently oxidized to fluoroacetate[4]. Fluoroacetate is a potent metabolic poison that converts to fluorocitrate, irreversibly inhibiting the aconitase enzyme in the tricarboxylic acid (TCA) cycle. This halts cellular respiration and ATP production, leading to severe central nervous system and cardiovascular toxicity[4][5].

HazardPathway Compound 3-(2-Fluoroethoxy) propan-1-amine Amine Primary Amine Group (High Basicity) Compound->Amine Functional Group 1 Ether Fluoroethoxy Group (High Lipophilicity) Compound->Ether Functional Group 2 Corrosive Severe Skin/Eye Burns (Tissue Saponification) Amine->Corrosive pH > 10 Metabolism Hepatic Metabolism (Fluoroacetate Pathway) Ether->Metabolism In vivo cleavage Toxicity Systemic Toxicity (TCA Cycle Disruption) Metabolism->Toxicity Aconitase Inhibition

Caption: Logical relationship between the functional groups of 3-(2-Fluoroethoxy)propan-1-amine and their physiological hazards.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling fluorinated alkylamines. The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Heavy-duty Butyl rubber or Laminate (e.g., Silver Shield®) gloves.Amines and fluorinated ethers rapidly permeate and degrade standard thin nitrile gloves. Nitrile should only be used as an outer layer for splash protection.
Eye Protection Tight-fitting chemical splash goggles AND a full face shield.Protects against both liquid splashes and corrosive, basic vapors that can cause irreversible corneal damage.
Body Protection Flame-resistant (FR) lab coat worn over a chemical-resistant apron.Mitigates the dual threat of the compound being both a combustible liquid and a highly corrosive agent.
Respiratory NIOSH-approved PAPR or full-face respirator with ABEK (organic vapor/amine) cartridges.Required only if handling outside of a certified fume hood or glovebox. Protects against volatile amine toxicity.

Operational Protocols: Step-by-Step Handling

To maintain the integrity of the chemical (preventing carbamate formation) and ensure operator safety, 3-(2-Fluoroethoxy)propan-1-amine must be handled using rigorous air-free techniques.

Protocol: Air-Free Syringe Transfer and Reaction Setup

Step 1: Preparation of the Inert Environment

  • Ensure the fume hood is operating at a minimum face velocity of 100 fpm.

  • Flame-dry or oven-dry all reaction glassware (flasks, stir bars, septa) and cool under a continuous stream of dry Argon or Nitrogen. Causality: Moisture and CO

    
     react with the amine to form insoluble carbamate salts, ruining reaction stoichiometry.
    

Step 2: Reagent Retrieval and Equilibration

  • Retrieve the chemical from 2-8°C storage in a secondary, shatterproof container[6].

  • Allow the sealed bottle to equilibrate to room temperature inside the fume hood. Causality: Opening a cold bottle causes atmospheric moisture to condense directly into the hygroscopic liquid.

Step 3: Syringe Transfer Technique

  • Secure the reagent bottle and reaction flask with heavy-duty clamps.

  • Insert a bleed needle connected to an inert gas line (via a bubbler) into the reagent bottle septum to maintain positive pressure.

  • Purge a gas-tight glass syringe (equipped with a non-coring needle) with inert gas three times.

  • Draw the required volume of the amine slowly to avoid cavitation, bubbling, and aerosolization.

Step 4: Reaction Execution

  • Transfer the amine dropwise into the reaction vessel containing the electrophile (e.g., acyl chloride) dissolved in an anhydrous solvent (e.g., DCM or THF) at 0°C.

  • Causality: Amination reactions are highly exothermic. Dropwise addition at 0°C controls the reaction kinetics and mitigates the risk of thermal runaway or solvent boil-off.

Step 5: Post-Reaction Quenching

  • Upon reaction completion, quench unreacted amine in situ by slowly adding a weak aqueous acid (e.g., 10% citric acid or saturated ammonium chloride) at 0°C.

  • Causality: Avoid strong acids (like concentrated HCl) to prevent violent, exothermic salt formation.

HandlingWorkflow Start Storage Retrieval (2-8°C, Inert Gas) Prep Transfer to Fume Hood or Glovebox Start->Prep Secondary Container Purge Purge Vessel (Ar/N2 Atmosphere) Prep->Purge Setup Apparatus Transfer Air-Free Syringe Transfer (Non-sparking tools) Purge->Transfer Maintain Positive Pressure React Reaction Execution (Controlled Addition) Transfer->React Dropwise Addition at 0°C Quench In Situ Quenching (Weak Acid Neutralization) React->Quench Reaction Completion Waste Halogenated Organic Waste Disposal Quench->Waste Aqueous/Organic Separation

Caption: Workflow for the safe handling and transfer of 3-(2-Fluoroethoxy)propan-1-amine under inert conditions.

Emergency Response & Spill Management

  • Skin Exposure: Immediately remove all contaminated clothing. Rinse the affected area under a safety shower with copious amounts of water for a minimum of 15 minutes[2]. Because the compound is a corrosive amine, rapid dilution is critical to halt tissue saponification. Seek immediate medical attention due to the secondary risk of systemic fluoroacetate poisoning[4].

  • Inhalation: Evacuate the area and move the victim to fresh air. Administer oxygen if breathing is difficult. Do NOT use mouth-to-mouth resuscitation if the victim inhaled the chemical; use a pocket mask equipped with a one-way valve[3].

  • Spill Management: Eliminate all ignition sources (flammable hazard). Do not use combustible absorbents like sawdust. Cover the spill with a universal, non-combustible absorbent (e.g., vermiculite or sand), sweep up using non-sparking tools, and place in a sealed, labeled container for disposal.

Disposal & Waste Management

  • Segregation: Ensure the waste is strictly segregated as Halogenated Organic Waste .

  • Incompatibility: Do not mix with acidic waste streams until the amine has been fully neutralized and diluted, as direct mixing will cause a violent exothermic reaction.

  • Destruction: The presence of the fluorine atom requires disposal via a licensed chemical destruction plant capable of high-temperature controlled incineration with flue gas scrubbing. This ensures the compound is mineralized safely without releasing toxic hydrogen fluoride (HF) gas into the environment[7].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 86775578, 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride." PubChem. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.